molecular formula C30H43FN4O11 B549506 Z-IETD-fmk

Z-IETD-fmk

Numéro de catalogue: B549506
Poids moléculaire: 654.7 g/mol
Clé InChI: PHLCQASLWHYEMX-DEKIMQJDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Z-IETD-FMK is a selective and cell permeable caspase 8 inhibitor. It also inhibits caspase-10. The bis-methyl ester of this compound blocked CD95-induced apoptosis.

Propriétés

IUPAC Name

methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLCQASLWHYEMX-DEKIMQJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43FN4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Z-IETD-fmk: A Technical Guide to a Specific Caspase-8 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent, irreversible, and cell-permeable inhibitor of caspase-8. As a key initiator caspase in the extrinsic apoptosis pathway, caspase-8 plays a crucial role in programmed cell death, making this compound an invaluable tool for researchers studying apoptosis, inflammation, and necroptosis. This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical properties, and detailed protocols for its use in key experimental assays.

Core Properties of this compound

PropertyValueReference
Full Name Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone
Synonyms Z-IE(OMe)TD(OMe)-FMK
Molecular Formula C₃₀H₄₃FN₄O₁₁
Molecular Weight 654.68 g/mol
CAS Number 210344-98-2
Appearance Translucent film or solid powder
Solubility Soluble in DMSO (e.g., 5 mM)
Purity ≥95% (UHPLC)
Storage Store at -20°C. Reconstituted solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles.

Mechanism of Action

This compound is a tetrapeptide-based inhibitor designed to mimic the substrate recognition sequence of caspase-8, which is IETD (Ile-Glu-Thr-Asp). The fluoromethylketone (fmk) group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8, thereby inactivating the enzyme. The benzyloxycarbonyl (Z) group and O-methylated side chains enhance the molecule's cell permeability, allowing it to effectively inhibit intracellular caspase-8.

By specifically targeting caspase-8, this compound can be used to dissect its roles in various cellular processes. In the extrinsic apoptosis pathway, caspase-8 is recruited to the Death-Inducing Signaling Complex (DISC) upon ligand binding to death receptors like Fas or TNFR1. This leads to its activation and subsequent cleavage of downstream effector caspases, such as caspase-3, ultimately resulting in apoptosis. This compound blocks this cascade at its initiation point.

Interestingly, caspase-8 also plays a role in preventing a form of programmed necrosis called necroptosis. By inhibiting caspase-8 with this compound, researchers can induce necroptosis in certain cell types when stimulated with appropriate signals (e.g., TNF-α), providing a model to study this alternative cell death pathway.

Quantitative Data: Inhibitory Potency

The inhibitory concentration (IC50) of this compound varies for different caspases, highlighting its selectivity for caspase-8.

CaspaseIC50 / KiReference(s)
Caspase-8 350 nM (IC50)
Caspase-8 0.46 µM (IC50 for TNFα-induced apoptosis)
Caspase-10 5.76 µM (IC50)
Caspase-9 3.7 µM (IC50)
Caspase-3 Partial inhibition observed
Caspase-1 Data not consistently available
Caspase-6 Data not consistently available
Caspase-7 Data not consistently available
Granzyme B Inhibitory activity reported

Note: IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source. The data presented here are for comparative purposes.

Signaling Pathways and Experimental Workflows

Extrinsic Apoptosis Signaling Pathway

Extrinsic_Apoptosis Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Recruits Active_caspase8 Active Caspase-8 DISC->Active_caspase8 Activates Pro_caspase8 Pro-caspase-8 Pro_caspase8->DISC Pro_caspase3 Pro-caspase-3 Active_caspase8->Pro_caspase3 Cleaves Z_IETD_fmk This compound Z_IETD_fmk->Active_caspase8 Irreversibly Inhibits Active_caspase3 Active Caspase-3 Pro_caspase3->Active_caspase3 Apoptosis Apoptosis Active_caspase3->Apoptosis Executes

Caption: Extrinsic apoptosis pathway initiated by death receptor ligation, leading to the activation of caspase-8 and subsequent execution of apoptosis. This compound specifically inhibits active caspase-8.

General Experimental Workflow for Studying Apoptosis Inhibition

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., Jurkat cells) Pre_treatment 2. Pre-treatment with this compound (1-20 µM) or Vehicle Control (DMSO) Cell_Culture->Pre_treatment Apoptosis_Induction 3. Induction of Apoptosis (e.g., anti-Fas antibody, TNF-α) Pre_treatment->Apoptosis_Induction Incubation 4. Incubation (Time-course dependent on inducer) Apoptosis_Induction->Incubation Cell_Harvesting 5. Cell Harvesting Incubation->Cell_Harvesting Downstream_Assays 6. Downstream Assays Cell_Harvesting->Downstream_Assays Caspase_Assay Caspase Activity Assay Downstream_Assays->Caspase_Assay Western_Blot Western Blot (Caspase-8, Caspase-3, PARP cleavage) Downstream_Assays->Western_Blot Flow_Cytometry Flow Cytometry (Annexin V/PI staining) Downstream_Assays->Flow_Cytometry

Caption: A typical experimental workflow for investigating the inhibitory effect of this compound on induced apoptosis in a cell-based model.

Experimental Protocols

Caspase-8 Colorimetric Activity Assay

This protocol is adapted from commercially available kits and published methods for measuring caspase-8 activity in cell lysates using the colorimetric substrate IETD-pNA (p-nitroanilide).

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound

  • DMSO (for vehicle control)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

  • Caspase-8 substrate: IETD-pNA (4 mM stock in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Treatment:

    • Seed cells at an appropriate density in a multi-well plate.

    • Pre-incubate cells with the desired concentration of this compound (typically 1-20 µM) or vehicle (DMSO) for 1 hour.

    • Induce apoptosis using the chosen agent (e.g., 100 ng/mL anti-Fas antibody for Jurkat cells) and incubate for the desired time (e.g., 4 hours). Include a non-induced control group.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Caspase-8 Activity Assay:

    • In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.

    • Adjust the volume of each well to 50 µL with Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of IETD-pNA substrate (final concentration 200 µM) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (containing buffer and substrate but no lysate) from all readings.

    • Compare the absorbance of treated samples to the non-induced control to determine the fold-increase in caspase-8 activity.

    • Plot the caspase-8 activity against the concentration of this compound to determine the inhibitory effect.

Western Blot Analysis of Caspase-8 Cleavage

This protocol provides a general guideline for detecting the cleavage of pro-caspase-8 into its active fragments following apoptosis induction and treatment with this compound.

Materials:

  • Cell lysates prepared as described in the caspase activity assay protocol.

  • Laemmli sample buffer (with β-mercaptoethanol or DTT)

  • SDS-PAGE gels (e.g., 12-15% acrylamide)

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-Caspase-8 (to detect both pro- and cleaved forms)

    • Anti-cleaved Caspase-8 (specific for the active fragment)

    • Anti-Caspase-3 (to assess downstream activation)

    • Anti-cleaved Caspase-3

    • Anti-PARP (to detect cleavage by caspase-3)

    • Anti-β-actin or GAPDH (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Mix an equal amount of protein (e.g., 20-40 µg) from each cell lysate with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-caspase-8) diluted in blocking buffer overnight at 4°C with gentle agitation. (Optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common).

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • If necessary, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., for β-actin).

Expected Results:

  • Untreated/Vehicle Control: A prominent band corresponding to pro-caspase-8 (~55-57 kDa) should be visible.

  • Apoptosis-Induced: A decrease in the pro-caspase-8 band and the appearance of cleaved fragments (e.g., p43/41 and p18) should be observed.

  • This compound + Apoptosis-Induced: The cleavage of pro-caspase-8 should be significantly reduced or absent compared to the apoptosis-induced sample, indicating inhibition of caspase-8 activation.

Conclusion

This compound is a cornerstone tool for researchers investigating the intricacies of programmed cell death. Its specificity for caspase-8 allows for the precise dissection of the extrinsic apoptosis pathway and the study of alternative cell death mechanisms like necroptosis. By utilizing the information and protocols provided in this technical guide, researchers can effectively employ this compound to advance our understanding of cellular life and death processes, with potential implications for the development of novel therapeutics.

Z-IETD-fmk: A Technical Guide to its Role in Programmed Cell Death Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethyl ketone) in the intricate landscape of programmed cell death. As a highly specific and cell-permeable inhibitor of caspase-8, this compound is an indispensable tool for elucidating the molecular mechanisms of apoptosis and its interplay with other cell death modalities such as necroptosis. This document provides a comprehensive overview of its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Introduction to this compound

This compound is a synthetic, irreversible tetrapeptide inhibitor of caspase-8.[1] The peptide sequence Ile-Glu-Thr-Asp (IETD) is specifically recognized by the active site of caspase-8.[1] The molecule is modified with a benzyloxycarbonyl group (Z) at the N-terminus and O-methyl side chains, which enhance its cell permeability, and a fluoromethyl ketone (FMK) group that allows it to form a covalent bond with the catalytic cysteine residue in the active site of caspase-8, leading to irreversible inhibition.[2][3]

Caspase-8 is an initiator caspase that plays a pivotal role at the apex of the extrinsic apoptosis pathway.[2] However, its function extends beyond apoptosis, as it is also a key negative regulator of necroptosis, another form of programmed cell death.[2] Consequently, this compound serves not only as an inhibitor of extrinsic apoptosis but also as a potent inducer of necroptosis under specific cellular conditions.[2]

Mechanism of Action and Role in Apoptosis

The primary and most well-characterized role of this compound is the inhibition of the extrinsic, or death receptor-mediated, pathway of apoptosis.[4][5] This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate transmembrane receptors (e.g., Fas, TNFR1).[6]

This ligation triggers the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), to the intracellular death domain of the receptor. Procaspase-8 is then recruited to this complex, forming the Death-Inducing Signaling Complex (DISC).[6] Within the DISC, procaspase-8 molecules undergo proximity-induced dimerization and auto-proteolytic activation.

Activated caspase-8 then initiates a downstream proteolytic cascade by cleaving and activating executioner caspases, such as caspase-3 and caspase-7.[7] These executioner caspases are responsible for cleaving a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][8]

This compound directly prevents the activation of procaspase-8 at the DISC, thereby halting the entire downstream signaling cascade and effectively blocking extrinsic apoptosis.[8][9]

G Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binds DISC DISC Formation (FADD, Procaspase-8) Receptor->DISC Recruits Casp8 Caspase-8 Activation DISC->Casp8 Promotes Casp3 Caspase-3/7 Activation Casp8->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Inhibitor This compound Inhibitor->Casp8 Inhibits G cluster_0 Apoptosis Pathway cluster_1 Necroptosis Pathway Casp8 Active Caspase-8 RIPK1_cleaved Cleaved RIPK1/RIPK3 (Inactive) Casp8->RIPK1_cleaved Cleaves Apoptosis Apoptosis Casp8->Apoptosis Executes No_Casp8 Inactive Caspase-8 Necrosome Necrosome Assembly (RIPK1-RIPK3) No_Casp8->Necrosome Allows pMLKL Phospho-MLKL Necrosome->pMLKL Phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis Executes TNFR TNFR1 Signaling TNFR->Casp8 TNFR->No_Casp8 Inhibitor This compound Inhibitor->Casp8 Inhibits G cluster_0 Analysis Methods Start Seed Cells in Culture Plate Pretreat Pre-treat with this compound (or DMSO control) Start->Pretreat Induce Induce Apoptosis (e.g., anti-Fas, TRAIL, TNF-α) Pretreat->Induce Incubate Incubate for Defined Time Period Induce->Incubate Harvest Harvest Cells and Supernatant Incubate->Harvest Flow Flow Cytometry (Annexin V / PI Staining) Harvest->Flow WB Western Blot (Caspase/PARP Cleavage) Harvest->WB Assay Caspase Activity Assay (Colorimetric/Fluorometric) Harvest->Assay

References

Z-IETD-fmk: A Technical Guide to a Key Caspase-8 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-IETD-fmk (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent, irreversible, and cell-permeable inhibitor of caspase-8.[1][2] As a member of the caspase family of cysteine proteases, caspase-8 plays a critical role in the extrinsic pathway of apoptosis, or programmed cell death.[3] The tetrapeptide sequence "IETD" is preferentially recognized by caspase-8, making this compound a highly selective tool for studying the intricate signaling cascades that govern cellular life and death.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Discovery and Development

The development of specific caspase inhibitors like this compound arose from the need to dissect the roles of individual caspases in the complex process of apoptosis.[4] The general strategy involves a peptide sequence recognized by the target caspase, coupled with a chemical group that irreversibly binds to the enzyme's active site.[5] In the case of this compound, the fluoromethylketone (fmk) group forms an irreversible covalent bond with the cysteine residue in the active site of caspase-8.[5] The addition of a benzyloxycarbonyl (Z) group at the N-terminus enhances the hydrophobicity and cell permeability of the inhibitor, allowing it to be used effectively in cell-based assays.[5][6][7] Furthermore, the peptide is O-methylated on the aspartic acid in the P1 position, which enhances its stability and cell permeability.[2]

Mechanism of Action

This compound functions as a highly specific inhibitor of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[6][8] This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[3] This ligation leads to the recruitment of adaptor proteins like FADD, which in turn recruits pro-caspase-8, leading to its dimerization and auto-activation.[3] Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3, which ultimately execute the apoptotic program.[9] this compound irreversibly binds to the active site of caspase-8, preventing it from cleaving its downstream substrates and thereby blocking the apoptotic signal.[1]

Beyond its role in apoptosis, this compound has also been instrumental in studying necroptosis, a form of programmed necrosis.[6] In some cellular contexts, the inhibition of caspase-8 by this compound can switch the cellular response to death receptor ligation from apoptosis to necroptosis.[6] Additionally, this compound is known to inhibit granzyme B, another protease involved in cell death.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data from various studies utilizing this compound.

Cell LineAssay TypeInducing AgentThis compound ConcentrationIncubation TimeOutcome
JurkatApoptosis AssayAnti-Fas antibody40 µM5.5 hoursReduced apoptosis from 94% to 19%[1]
JurkatApoptosis AssayCamptothecin20 µM3 hoursReduced apoptosis from ~42% to untreated control levels[2]
HL-60DNA Fragmentation23-HUA50 µM1 hourCompletely blocked 23-HUA-induced DNA fragmentation[9]
MG63Cytotoxicity AssayMSP-410 µM-Partially reversed MSP-4-induced cytotoxicity[9]
HepG2Cell Death AssayPPI--Accelerated PPI-induced cell death[9]
MRK-nu-1Caspase-3 ActivitySodium Butyrate--Completely inhibited induction of caspase-3 activity[10]
ParameterValue
IC50 (TNFα-induced apoptosis)0.46 µM[8]
Molecular Weight654 Da[2][7]

Experimental Protocols

Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using this compound to inhibit apoptosis in a cell culture model.

Materials:

  • Lyophilized this compound

  • High-purity DMSO[7]

  • Cell culture medium appropriate for the cell line

  • Apoptosis-inducing agent

  • Cell line of interest (e.g., Jurkat cells)

  • Annexin V-PE Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Reconstitution of this compound:

    • Reconstitute lyophilized this compound in high-purity DMSO to create a stock solution. For example, adding 150 µl of DMSO to 1 mg of this compound will yield a 10 mM stock solution.[2] Store the stock solution in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[2]

  • Cell Seeding:

    • Seed the cells of interest in a multi-well plate at a density appropriate for the assay. For a 6-well plate, 0.3–0.6 x 10^6 cells per well is a common starting point.[11]

  • Pre-incubation with this compound:

    • Dilute the this compound stock solution in cell culture medium to the desired final working concentration (typically in the range of 10-50 µM).[1][9]

    • Add the this compound-containing medium to the cells and pre-incubate for a period of 30 minutes to 1 hour.[2][11] It is crucial to maintain a final DMSO concentration below 0.2% to avoid cellular toxicity.[2]

  • Induction of Apoptosis:

    • Add the apoptosis-inducing agent (e.g., anti-Fas antibody at 100 ng/mL for Jurkat cells) to the cell culture.[1]

  • Incubation:

    • Incubate the cells for the time required for the inducing agent to trigger apoptosis (e.g., 3 to 5.5 hours).[1][2]

  • Apoptosis Assessment:

    • Harvest the cells and stain with Annexin V-PE and a viability dye (e.g., 7-AAD) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Caspase Activity Assay

This protocol outlines how to measure the inhibitory effect of this compound on caspase-8 activity.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Apoptosis-inducing agent (e.g., anti-Fas antibody)

  • This compound

  • Cell lysis buffer

  • Caspase-8 substrate (e.g., Ac-IETD-pNA)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Treat cells with the apoptosis-inducing agent in the presence or absence of varying concentrations of this compound for the desired time (e.g., 4 hours).[1]

  • Cell Lysis:

    • Harvest the cells and prepare a cytosolic extract using a suitable lysis buffer.

  • Caspase Activity Measurement:

    • In a 96-well plate, add the cell lysate.

    • Add the caspase-8 substrate Ac-IETD-pNA to a final concentration of 500 µM.[1]

    • Incubate at 37°C and measure the absorbance at the appropriate wavelength for the pNA chromophore over time using a microplate reader. The rate of color change is proportional to the caspase-8 activity.

Mandatory Visualizations

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds FADD FADD Death Receptor->FADD Recruits Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activates Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cleaves & Activates This compound This compound This compound->Caspase-8 Inhibits Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Extrinsic apoptosis pathway showing this compound inhibition of Caspase-8.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis Seed Cells Seed Cells Pre-incubate Pre-incubate with This compound Seed Cells->Pre-incubate Induce Apoptosis Induce Apoptosis Pre-incubate->Induce Apoptosis Harvest & Stain Harvest & Stain with Annexin V Induce Apoptosis->Harvest & Stain Flow Cytometry Flow Cytometry Harvest & Stain->Flow Cytometry Data Analysis Data Analysis Flow Cytometry->Data Analysis

Caption: Workflow for an in vitro apoptosis inhibition assay using this compound.

References

Z-IETD-fmk: A Potent Inhibitor of Caspase-8 in the Extrinsic Apoptosis Pathway

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Z-IETD-fmk, a key chemical tool in the study of apoptosis. We will delve into its mechanism of action as a specific inhibitor of caspase-8, its role in the extrinsic apoptosis pathway, and its applications in research and drug development. This document will provide quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

The Extrinsic Apoptosis Pathway and the Role of Caspase-8

The extrinsic apoptosis pathway is a critical programmed cell death mechanism initiated by extracellular signals.[1] This pathway is triggered by the binding of death ligands, such as FasL or TNF-α, to their corresponding death receptors on the cell surface.[1][2] This ligand-receptor interaction leads to the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD), which in turn recruits pro-caspase-8.[1][3] The proximity of multiple pro-caspase-8 molecules facilitates their dimerization and subsequent auto-activation through proteolytic cleavage.[3][4]

Activated caspase-8, an initiator caspase, then triggers a downstream cascade of effector caspases, primarily caspase-3 and caspase-7.[2] These effector caspases are responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and the formation of apoptotic bodies.[5]

This compound: A Specific Inhibitor of Caspase-8

This compound (Benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a synthetic, cell-permeable, and irreversible inhibitor of caspase-8.[5][6] Its design is based on the preferred tetrapeptide recognition sequence of caspase-8, "IETD" (Isoleucine-Glutamic acid-Threonine-Aspartic acid).[5][7] The fluoromethylketone (fmk) moiety forms a covalent bond with the cysteine residue in the active site of caspase-8, leading to its irreversible inactivation.[7]

Mechanism of Action

This compound acts as a competitive inhibitor by binding to the active site of caspase-8, thereby preventing the binding and cleavage of its natural substrates.[7] This inhibition effectively blocks the initiation of the extrinsic apoptosis cascade at a very early stage. The O-methylation of the aspartic acid residues in its structure enhances its stability and cell permeability, allowing for its effective use in cell-based assays.[6]

Quantitative Data: Potency and Selectivity

The efficacy of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values. While these values can vary depending on the experimental conditions, this compound shows a clear preference for caspase-8 over other caspases.

Target Inhibitor IC50 Value Reference
Caspase-8This compound350 nM[8]
Caspase-10This compound5.76 µM[8]
Caspase-9This compound3.7 µM[8]
TNFα-induced ApoptosisThis compound0.46 µM[9]

Table 1: IC50 values of this compound for various caspases and apoptotic stimuli.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound to study its effects on the extrinsic apoptosis pathway.

Caspase-8 Activity Assay (Colorimetric)

This protocol is for measuring the inhibitory effect of this compound on caspase-8 activity in cell lysates using a colorimetric substrate.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., FasL, TNF-α)

  • This compound (reconstituted in DMSO)

  • Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Assay Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 100 µM EDTA, 10% Glycerol)

  • Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and treat with the apoptosis-inducing agent in the presence or absence of various concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) for the desired time.[6] Include a vehicle control (DMSO).

  • Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice for 15 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

  • Caspase Activity Assay: In a 96-well plate, add 50 µg of protein lysate to each well. Adjust the volume with Assay Buffer.

  • Substrate Addition: Add the caspase-8 colorimetric substrate Ac-IETD-pNA to a final concentration of 200 µM.[10]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the caspase-8 activity. Compare the absorbance values of the this compound-treated samples to the untreated control to determine the percentage of inhibition.

Analysis of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol describes how to assess the inhibition of apoptosis by this compound using flow cytometry to detect the externalization of phosphatidylserine and membrane integrity.

Materials:

  • Cells treated as described in 3.1.

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Interpretation: Compare the percentage of apoptotic cells in the this compound-treated samples to the control samples.

Western Blotting for Caspase and PARP Cleavage

This protocol details the detection of caspase-8 activation and downstream substrate cleavage by western blotting.

Materials:

  • Cells treated as described in 3.1.

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (anti-caspase-8, anti-cleaved caspase-3, anti-PARP).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: Lyse cells in RIPA buffer on ice.

  • Protein Quantification: Determine protein concentration.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Look for the disappearance of the pro-caspase-8 band and the appearance of its cleaved fragments. Also, observe the appearance of cleaved caspase-3 and the cleavage of PARP from its full-length form (116 kDa) to the cleaved fragment (89 kDa).

Visualizations

Signaling Pathway Diagram

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binds FADD FADD Death_Receptor->FADD Recruits Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 Recruits Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 Dimerization & Autocatalysis Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleaves & Activates Z_IETD_fmk This compound Z_IETD_fmk->Caspase8 Inhibits Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase3->Cellular_Substrates Cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caption: The extrinsic apoptosis pathway and the inhibitory action of this compound on caspase-8.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture Cell Culture Treatment Treatment with Apoptosis Inducer +/- this compound Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Lysate_Prep Cell Lysate Preparation Harvesting->Lysate_Prep Flow_Cytometry Flow Cytometry (Annexin V/PI) Harvesting->Flow_Cytometry Western_Blot Western Blotting Lysate_Prep->Western_Blot Caspase_Assay Caspase-8 Activity Assay Lysate_Prep->Caspase_Assay Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis

Caption: A typical experimental workflow for studying the effects of this compound on apoptosis.

Conclusion

This compound is an indispensable tool for researchers studying the extrinsic apoptosis pathway. Its specificity for caspase-8 allows for the precise dissection of this signaling cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for utilizing this compound to investigate the intricate mechanisms of programmed cell death and to explore its potential in the development of novel therapeutics targeting apoptosis.

References

The Induction of Necroptosis by Z-IETD-fmk: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, which is a non-inflammatory and caspase-dependent form of cell death, necroptosis is characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), leading to an inflammatory response. A key chemical probe used to induce and study necroptosis is Z-IETD-fmk, a potent and selective inhibitor of caspase-8. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound triggers necroptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways.

The Core Mechanism: Shifting the Balance from Apoptosis to Necroptosis

Under normal physiological conditions, the activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1), initiates a signaling cascade that can lead to either cell survival or apoptosis. Caspase-8 plays a pivotal role in this decision-making process. It not only acts as an initiator caspase for apoptosis but also as a crucial inhibitor of the necroptotic pathway by cleaving and inactivating key necroptotic mediators, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.

This compound is a tetrapeptide (Ile-Glu-Thr-Asp) linked to a fluoromethyl ketone (fmk) moiety, which irreversibly binds to the active site of caspase-8, thereby inhibiting its proteolytic activity. By blocking caspase-8, this compound prevents the cleavage of RIPK1 and RIPK3, thus allowing for the assembly of a pro-necroptotic signaling complex known as the necrosome.

The Necroptotic Signaling Cascade

The induction of necroptosis by this compound, typically in the presence of a stimulus like TNF-α, can be dissected into the following key steps:

  • Death Receptor Activation and Complex I Formation: Upon TNF-α binding to TNFR1, a membrane-bound signaling complex, known as Complex I, is formed. This complex includes TNFR1-associated death domain (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins (cIAPs), and RIPK1. In this context, RIPK1 is heavily ubiquitinated by cIAPs, which serves as a scaffold for the recruitment of downstream signaling molecules that activate pro-survival pathways like NF-κB.

  • Transition to Complex II (Apoptotic or Necroptotic): Under conditions where cIAPs are depleted or inhibited (e.g., by Smac mimetics), or when other pro-apoptotic signals are present, a cytosolic complex called Complex II is formed. In the presence of active caspase-8, Complex II (composed of FADD, pro-caspase-8, and RIPK1) leads to the activation of caspase-8 and subsequent apoptosis.

  • This compound's Intervention and Necrosome Formation: this compound's inhibition of caspase-8 is the critical event that diverts the cell from apoptosis towards necroptosis. When caspase-8 is inactive, RIPK1 and RIPK3 are no longer cleaved and are free to interact through their RIP homotypic interaction motifs (RHIMs). This interaction leads to the formation of an amyloid-like signaling platform called the necrosome, which also recruits the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).

  • Necrosome Activation and MLKL Phosphorylation: Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and trans-phosphorylation, leading to their full activation. Activated RIPK3 then phosphorylates MLKL on its pseudokinase domain.

  • MLKL Oligomerization and Translocation: Phosphorylation of MLKL induces a conformational change, leading to its oligomerization. These MLKL oligomers then translocate to the plasma membrane.

  • Execution of Necroptosis: At the plasma membrane, MLKL oligomers are believed to form pores, leading to a loss of membrane integrity, cell swelling, and eventual lysis. This rupture releases cellular contents, including DAMPs, which can trigger an inflammatory response in the surrounding tissue.

Quantitative Data on this compound Induced Necroptosis

The effective concentration of this compound for inducing necroptosis can vary depending on the cell line and the specific experimental conditions. It is often used in combination with other stimuli, such as TNF-α and a Smac mimetic (to inhibit cIAPs).

Cell LineThis compound Concentration (µM)Co-treatmentIncubation Time (hours)Observed Effect
HT-29 (Human colon cancer)20TNF-α (10 ng/mL), Smac mimetic (100 nM)4 - 24Induction of necroptosis, MLKL phosphorylation
L929 (Mouse fibrosarcoma)20 - 50TNF-α (1-10 ng/mL)3 - 8Induction of necroptosis
Jurkat (Human T-cell leukemia)20 - 40TNF-α (20 ng/mL), Smac mimetic (1 µM)24Switch from apoptosis to necroptosis
Primary Macrophages20 - 50TNF-α (100 ng/mL) or LPS (100 ng/mL)20 - 24Induction of necroptosis

Experimental Protocols

Induction of Necroptosis in Cell Culture

This protocol describes a general procedure for inducing necroptosis using this compound in combination with TNF-α and a Smac mimetic.

Materials:

  • Cell line of interest (e.g., HT-29)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • TNF-α (stock solution in sterile water or PBS with BSA)

  • Smac mimetic (e.g., BV6; stock solution in DMSO)

  • Multi-well cell culture plates

Procedure:

  • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight.

  • Pre-treat the cells with this compound at the desired final concentration (e.g., 20 µM) for 30-60 minutes.

  • Add TNF-α (e.g., 10 ng/mL) and the Smac mimetic (e.g., 100 nM) to the cell culture medium.

  • Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours).

  • Proceed with downstream analysis (e.g., cell viability assay, western blotting).

Western Blot for Phosphorylated MLKL (pMLKL)

Detection of phosphorylated MLKL is a key indicator of necroptosis activation.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pMLKL overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total MLKL and a loading control like GAPDH to ensure equal loading.

Immunoprecipitation of the Necrosome

This protocol allows for the isolation and analysis of the RIPK1-RIPK3-MLKL complex.

Materials:

  • Treated cell pellets

  • Immunoprecipitation (IP) lysis buffer (e.g., containing 1% Triton X-100 and protease/phosphatase inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer or Laemmli sample buffer

Procedure:

  • Lyse cells in IP lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.

  • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Analyze the eluted proteins by western blotting for the presence of RIPK1, RIPK3, and MLKL.

Distinguishing Apoptosis from Necroptosis using Flow Cytometry

This assay uses Annexin V and a membrane-impermeable DNA dye (e.g., Propidium Iodide - PI or 7-AAD) to differentiate between healthy, apoptotic, and necroptotic cells.

Materials:

  • Treated and untreated cells in suspension

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI) or 7-AAD

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Interpretation of Results:

  • Healthy cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.

To further distinguish late apoptosis from necroptosis, morphological analysis (e.g., microscopy) or the use of specific inhibitors (e.g., necrostatin-1 for necroptosis) in parallel experiments is recommended.

Visualizations of Signaling Pathways and Workflows

G This compound Induced Necroptosis Signaling Pathway cluster_receptor Plasma Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Pro-death) cluster_necrosome Necrosome Formation TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 cIAP1/2->RIPK1 Ubiquitinates (K63) NF-kB Activation NF-kB Activation RIPK1->NF-kB Activation Leads to FADD FADD Pro-Caspase-8 Pro-Caspase-8 FADD->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Activation RIPK1_deub Deubiquitinated RIPK1 RIPK1_deub->FADD RIPK3 RIPK3 RIPK1_deub->RIPK3 Binds (RHIM domain) RIPK1_deub->RIPK3 Phosphorylates This compound This compound This compound->Caspase-8 Inhibits Caspase-8->RIPK1_deub Caspase-8->RIPK3 Cleaves & Inactivates Apoptosis Apoptosis Caspase-8->Apoptosis RIPK3->RIPK1_deub Phosphorylates MLKL MLKL RIPK3->MLKL Recruits & Phosphorylates pMLKL_oligomer Phosphorylated MLKL Oligomer MLKL->pMLKL_oligomer Membrane_Pores Membrane Pore Formation pMLKL_oligomer->Membrane_Pores Translocates to Plasma Membrane Necroptosis Necroptosis Membrane_Pores->Necroptosis

Caption: this compound induced necroptosis signaling pathway.

G Experimental Workflow for Studying this compound Induced Necroptosis cluster_analysis Downstream Analysis Cell_Culture 1. Cell Seeding and Culture Treatment 2. Treatment with This compound +/- TNF-α/Smac mimetic Cell_Culture->Treatment Harvesting 3. Cell Harvesting (Adherent and Supernatant) Treatment->Harvesting Viability_Assay 4a. Cell Viability Assay (Flow Cytometry: Annexin V/PI) Harvesting->Viability_Assay Western_Blot 4b. Western Blotting (pMLKL, total MLKL, Caspase-8 cleavage) Harvesting->Western_Blot Immunoprecipitation 4c. Immunoprecipitation (Necrosome components: RIPK1, RIPK3, MLKL) Harvesting->Immunoprecipitation Data_Analysis 5. Data Analysis and Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Immunoprecipitation->Data_Analysis

Caption: Experimental workflow for studying this compound induced necroptosis.

Conclusion

This compound serves as an invaluable tool for dissecting the molecular intricacies of necroptosis. By specifically inhibiting caspase-8, it effectively reroutes the cellular response to death stimuli from a non-inflammatory apoptotic pathway to a pro-inflammatory necroptotic one. Understanding the precise mechanism of this compound-induced necroptosis is crucial for researchers in both basic science and drug development. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for investigating this important form of regulated cell death and its implications in health and disease. As research in this field continues to evolve, the principles and methodologies outlined here will provide a solid foundation for future discoveries.

An In-depth Technical Guide to Z-IETD-fmk: Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Z-IETD-fmk, a potent and selective inhibitor of caspase-8. This document is intended to serve as a valuable resource for researchers and professionals involved in apoptosis research and drug development.

Chemical Structure and Properties

This compound, with the full chemical name N-benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone, is a synthetic tetrapeptide that acts as an irreversible inhibitor of caspase-8.[1] Its chemical structure is specifically designed to target the active site of this initiator caspase. The benzyloxycarbonyl (Z) group at the N-terminus and the O-methylation of the aspartic acid and glutamic acid residues enhance its cell permeability and stability.[2][3] The fluoromethyl ketone (fmk) group at the C-terminus covalently binds to the catalytic cysteine residue in the active site of caspase-8, leading to irreversible inhibition.[4]

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 210344-98-2[3][4][5]
Molecular Formula C30H43FN4O11[3][6]
Molecular Weight 654.7 g/mol [2][3][6]
Purity ≥95%[3]
IC50 (for TNFα-induced apoptosis) 0.46 μM[5]
Solubility Soluble in DMSO (e.g., 5 mM)[3]
Working Concentration (Cell Culture) 1-20 μM[3]
Storage Store lyophilized at -20°C. Reconstituted aliquots in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.[2]

Mechanism of Action and Biological Effects

This compound is a highly selective and cell-permeable inhibitor of caspase-8.[5] Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway, which is triggered by the activation of death receptors such as Fas and TNF-R1.[1] Upon ligand binding, these receptors recruit adaptor proteins like FADD, which in turn recruits pro-caspase-8, leading to its dimerization and auto-activation. Activated caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3, ultimately leading to the execution of apoptosis.

This compound effectively blocks this pathway by irreversibly binding to the active site of caspase-8.[4] This inhibition prevents the cleavage of downstream substrates, including caspase-3 and Bid, thereby suppressing apoptosis.[4][7] In addition to its primary role as a caspase-8 inhibitor, this compound has also been shown to inhibit granzyme B, another protease involved in inducing apoptosis.[5][7]

Signaling Pathway Diagram

G Extrinsic Apoptosis Pathway and Inhibition by this compound TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits FADD FADD TRADD->FADD Recruits Pro_Casp8 Pro-Caspase-8 FADD->Pro_Casp8 Recruits Casp8 Active Caspase-8 Pro_Casp8->Casp8 Dimerization & Auto-activation Pro_Casp3 Pro-Caspase-3 Casp8->Pro_Casp3 Cleaves & Activates Z_IETD_fmk This compound Z_IETD_fmk->Casp8 Inhibits Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Extrinsic apoptosis pathway initiated by TNF-α and inhibited by this compound.

Experimental Protocols

Reconstitution of this compound

For experimental use, this compound is typically supplied as a lyophilized powder and should be reconstituted in sterile dimethyl sulfoxide (DMSO) to create a stock solution.[2]

Protocol:

  • Bring the vial of lyophilized this compound to room temperature.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., to make a 10 mM stock solution from 1 mg of this compound with a molecular weight of 654.7 g/mol , add 152.7 µL of DMSO).[2]

  • Vortex gently to ensure the inhibitor is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

In Vitro Caspase-8 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on caspase-8 activity in cultured cells.

Materials:

  • Cell line of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., TNF-α plus cycloheximide, or Fas ligand)

  • This compound stock solution (in DMSO)

  • Negative control inhibitor (e.g., Z-FA-fmk)

  • Caspase-8 activity assay kit (containing a specific caspase-8 substrate, e.g., IETD-pNA or a fluorogenic substrate)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 10, 20, 50 µM) or the negative control inhibitor for a specific duration (e.g., 30-60 minutes) before inducing apoptosis.[2] Include a vehicle control (DMSO) group.

  • Apoptosis Induction: Add the apoptosis-inducing agent to the appropriate wells and incubate for the time required to induce a significant apoptotic response (e.g., 3-6 hours).

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in the provided cell lysis buffer and incubate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-2 minutes to pellet the cell debris.

    • Collect the supernatant containing the cell lysate.

  • Caspase-8 Activity Assay:

    • Determine the protein concentration of each lysate.

    • Add equal amounts of protein from each sample to the wells of a new microplate.

    • Add the caspase-8 substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorogenic substrate.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the caspase-8 activity for each sample and normalize it to the control groups. Plot the results to determine the dose-dependent inhibitory effect of this compound.

Experimental Workflow Diagram

G Workflow for Caspase-8 Inhibition Assay Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Pre_treat Pre-treat with this compound or Controls Seed_Cells->Pre_treat Induce_Apoptosis Induce Apoptosis Pre_treat->Induce_Apoptosis Harvest_Cells Harvest and Lyse Cells Induce_Apoptosis->Harvest_Cells Assay Perform Caspase-8 Activity Assay Harvest_Cells->Assay Measure Measure Signal (Absorbance/Fluorescence) Assay->Measure Analyze Analyze Data and Determine Inhibition Measure->Analyze End End Analyze->End

Caption: A typical experimental workflow for assessing caspase-8 inhibition.

This guide provides a foundational understanding of this compound. For specific applications and troubleshooting, consulting detailed product datasheets and relevant literature is recommended.

References

Z-IETD-fmk: A Technical Guide to its Impact on Inflammatory Signaling Cascades

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-IETD-fmk is a potent, irreversible, and cell-permeable tetrapeptide inhibitor of caspase-8, a critical apical protease in the extrinsic apoptosis pathway.[1][2] While traditionally viewed as a tool to study and inhibit apoptosis, recent evidence reveals a more complex role for this compound in modulating inflammatory signaling cascades. This technical guide provides an in-depth analysis of this compound's mechanism of action, its multifaceted impact on inflammatory pathways, quantitative data from key studies, and detailed experimental protocols. We will explore its paradoxical ability to suppress apoptosis while simultaneously promoting pro-inflammatory cytokine production in specific cellular contexts, offering a comprehensive resource for researchers in immunology, cell biology, and drug development.

Mechanism of Action

This compound is a synthetic peptide, Z-Ile-Glu(O-Me)-Thr-Asp(O-Me)-FMK, designed to mimic the substrate recognition sequence of caspase-8.[1][3] The fluoromethyl ketone (FMK) group forms a covalent bond with the cysteine in the active site of caspase-8, leading to its irreversible inhibition.[1] The benzyloxycarbonyl (Z) group and O-methylated side chains enhance its cell permeability, allowing for effective use in both in vitro and in vivo studies.[1][2]

While highly selective for caspase-8, it is important to note that like other tetrapeptide inhibitors, this compound may exhibit some cross-reactivity with other caspases at higher concentrations.[4]

Impact on Apoptosis and Necroptosis Signaling

Caspase-8 resides at a crucial checkpoint in cellular life and death decisions. Its canonical role is to initiate the apoptotic cascade upon activation by death receptors such as Fas or TNFR1. By inhibiting caspase-8, this compound effectively blocks this downstream signaling, preventing the activation of executioner caspases like caspase-3 and subsequent apoptotic cell death.[5][6]

However, the inhibition of caspase-8 can also reroute the signaling pathway towards a form of programmed necrosis known as necroptosis. In the absence of active caspase-8, which normally cleaves and inactivates RIPK1 and RIPK3, these kinases can form a complex called the necrosome, leading to the phosphorylation of MLKL and subsequent plasma membrane rupture.[1][4]

cluster_0 Death Receptor Signaling cluster_1 Necroptosis Pathway Death Receptor Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 recruits Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 activates Apoptosis Apoptosis Caspase-8->Apoptosis triggers RIPK1 RIPK1 Caspase-8->RIPK1 cleaves & inhibits RIPK3 RIPK3 Caspase-8->RIPK3 cleaves & inhibits This compound This compound This compound->Caspase-8 inhibits RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis triggers

Figure 1: this compound's dual role in apoptosis and necroptosis.

Pro-inflammatory Signaling in Neutrophils

Contrary to its expected anti-inflammatory effect through apoptosis inhibition, this compound has been shown to induce a potent pro-inflammatory response, particularly in neutrophils.[4][7] In the absence of infection or other stimuli, administration of this compound in mice leads to the production of pro-inflammatory cytokines and chemokines, and a significant influx of neutrophils.[4][8]

This paradoxical effect is dependent on RIPK3 and tonic interferon-β (IFN-β) signaling, but notably, it is independent of MLKL, the executioner of necroptosis.[4][7] This suggests that this compound unveils a novel, non-necroptotic, pro-inflammatory signaling pathway in neutrophils that is normally suppressed by caspase-8.

This compound This compound Caspase-8 Caspase-8 This compound->Caspase-8 inhibits RIPK3 RIPK3 Caspase-8->RIPK3 suppresses Pro-inflammatory Cytokines Pro-inflammatory Cytokines RIPK3->Pro-inflammatory Cytokines promotes production IFN-beta IFN-beta IFN-beta->RIPK3 tonic signaling required Neutrophil Neutrophil Pro-inflammatory Cytokines->Neutrophil activates

Figure 2: Pro-inflammatory signaling cascade induced by this compound in neutrophils.

Impact on the NLRP3 Inflammasome and Cytokine Processing

This compound's influence extends to the inflammasome, a multiprotein complex crucial for the processing and secretion of pro-inflammatory cytokines IL-1β and IL-18. While some studies suggest this compound can suppress NLRP3 inflammasome activation, others indicate a more complex, context-dependent role.[9][10]

In certain myeloid cell models where both FADD and RIPK3 are absent, this compound treatment can paradoxically enhance IL-1β and IL-18 production.[9] This process is dependent on caspase-1/-11 and GSDMD, but not NLRP3 itself, suggesting an alternative inflammasome activation pathway is engaged when caspase-8 is inhibited.[9] In vivo studies have shown that the IL-1β production induced by this compound is significantly reduced in mice lacking caspase-1 and -11.[4]

Quantitative Data

The following tables summarize key quantitative data from various studies on this compound.

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetIC50Cell/SystemReference
Caspase-8350 nMCell-free assay[11]
TNFα-induced apoptosis0.46 µMT-cells[12]
Caspase-105.76 µMCell-free assay[11]
Caspase-93.7 µMCell-free assay[11]

Table 2: In Vivo Effects of this compound on Cytokine Production and Neutrophil Recruitment

TreatmentAnalyteFold Change/ConcentrationTime PointModel SystemReference
This compound (6 mg/kg, i.p.)Cxcl1Significant increase1 hourMouse Peritoneal Lavage Fluid[4][8]
This compound (6 mg/kg, i.p.)IL-1βSignificant increase2 hoursMouse Peritoneal Lavage Fluid[4][8]
This compound (6 mg/kg, i.p.)IL-18Significant increase2 hoursMouse Peritoneal Lavage Fluid[4]
This compound (6 mg/kg, i.p.)Neutrophil countSignificant increase4 hoursMouse Peritoneal Lavage Fluid[4][8]

Table 3: In Vitro Effects of this compound on Cytokine Production

Cell TypeTreatmentCytokineFold Change/ConcentrationReference
Murine Peritoneal Cells50 µM this compoundCxcl1Significant elevation[4]
Murine Peritoneal Cells50 µM this compoundIL-1βSignificant elevation[4]
Murine Bone Marrow Neutrophils50 µM this compoundIL-1βIncreased release[4]
Human BloodThis compoundCXCL8Detected production[4]
Human BloodThis compoundMIP-1αDetected production[4]

Experimental Protocols

In Vitro Inhibition of Apoptosis
  • Cell Culture: Culture Jurkat cells (or other suitable cell line) in appropriate media.

  • Pre-incubation: Pre-incubate cells with this compound (typically 20-100 µM) for 30 minutes to 1 hour.[2] A vehicle control (DMSO) should be run in parallel.

  • Induction of Apoptosis: Induce apoptosis using an appropriate stimulus (e.g., 4 µM camptothecin for 3 hours or 100 ng/mL anti-Fas monoclonal antibody for 4-5.5 hours).[2][6]

  • Assessment of Apoptosis: Analyze apoptosis using methods such as:

    • Flow Cytometry: Stain cells with Annexin V-PE and a viability dye to quantify apoptotic cells.[2][6]

    • Western Blot: Prepare whole-cell lysates and probe for cleaved caspase-3 and cleaved PARP.[5]

In Vivo Induction of Inflammation
  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6).

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose of approximately 6 mg/kg body weight.[4][8] A vehicle control should be used.

  • Sample Collection: At various time points (e.g., 1, 2, 4 hours), collect peritoneal lavage fluid (PLF).[4][8]

  • Analysis:

    • Cytokine Measurement: Quantify cytokine and chemokine levels in the PLF using ELISA or cytokine arrays.[4][8]

    • Cellular Infiltration: Determine neutrophil counts in the PLF using flow cytometry or manual cell counting.[4][8]

Western Blot Analysis of Signaling Proteins

Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis 1. Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 2. SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 3. Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer 4. Membrane Blocking Membrane Blocking Protein Transfer->Membrane Blocking 5. Primary Antibody Incubation Primary Antibody Incubation Membrane Blocking->Primary Antibody Incubation 6. Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation 7. Detection Detection Secondary Antibody Incubation->Detection 8.

Figure 3: Standard workflow for Western blot analysis.
  • Sample Preparation: Prepare whole-cell lysates from treated and control cells using a suitable lysis buffer (e.g., Mammalian Protein Extraction Reagent with protease inhibitors).[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, cleaved PARP, phospho-MLKL).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion

This compound is a powerful tool for studying caspase-8-mediated signaling pathways. Its utility extends far beyond a simple apoptosis inhibitor. Researchers must be aware of its potential to induce necroptosis and, in specific cell types like neutrophils, to trigger a robust pro-inflammatory response independent of cell death. This technical guide provides a framework for understanding and investigating the complex and multifaceted effects of this compound on inflammatory signaling cascades, empowering researchers to design more precise experiments and interpret their findings with greater accuracy. The dual nature of this compound highlights the intricate balance of signaling pathways that govern cell fate and inflammation, offering exciting avenues for future research and therapeutic development.

References

Methodological & Application

Preparing a Stock Solution of Z-IETD-fmk in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-IETD-fmk is a potent, cell-permeable, and irreversible inhibitor of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis.[1][2][3] The tetrapeptide sequence Ile-Glu-Thr-Asp (IETD) is preferentially recognized by caspase-8.[3] The addition of a benzyloxycarbonyl group (Z) and a fluoromethyl ketone (fmk) group enhances its cell permeability and allows it to bind irreversibly to the active site of the enzyme.[2] Beyond its role in apoptosis, this compound is also known to inhibit granzyme B.[4][5][6] Due to its specific inhibitory action, this compound is a critical tool in studying apoptosis, inflammation, and other cellular processes regulated by caspase-8.[7] This document provides detailed protocols for the preparation, storage, and handling of a this compound stock solution in dimethyl sulfoxide (DMSO).

Mechanism of Action: Caspase-8 Inhibition

Caspase-8 plays a crucial role in the death receptor-mediated apoptotic pathway. Upon ligand binding to death receptors such as Fas or TNF-R1, an intracellular death-inducing signaling complex (DISC) is formed, leading to the recruitment and dimerization of pro-caspase-8. This proximity induces autoproteolytic cleavage and activation of caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, primarily by cleaving and activating effector caspases like caspase-3, ultimately leading to the execution of apoptosis.[8] this compound specifically inhibits the cleavage of caspase-8, thereby blocking this signaling cascade.[4][5]

G cluster_0 Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC Formation DISC Formation Death Receptor->DISC Formation Activates Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Recruits Active Caspase-8 Active Caspase-8 Pro-Caspase-8->Active Caspase-8 Autocatalytic Cleavage Effector Caspases (e.g., Caspase-3) Effector Caspases (e.g., Caspase-3) Active Caspase-8->Effector Caspases (e.g., Caspase-3) Cleaves & Activates This compound This compound This compound->Active Caspase-8 Inhibits Apoptosis Apoptosis Effector Caspases (e.g., Caspase-3)->Apoptosis Executes

Figure 1: Simplified signaling pathway of this compound-mediated inhibition of the extrinsic apoptosis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 654.7 g/mol (or Da)[1][9][10]
Molecular Formula C₃₀H₄₃FN₄O₁₁[9][10]
CAS Number 210344-98-2[10][11][12]
Appearance Lyophilized solid[1][10][13]
Solubility in DMSO ≥32.7 mg/mL; up to 100 mg/mL (152.74 mM)[4][11][12][14]
Storage (Lyophilized) -20°C for up to 3 years[1][3][11]
Storage (Stock Solution) -20°C for up to 6 months; some sources suggest storage at -80°C. Avoid multiple freeze-thaw cycles.[1][11]
Typical Stock Conc. 10 mM, 20 mM, or 100 mM in DMSO[1][3]
Typical Working Conc. 10 µM - 100 µM in cell culture[1][4][11]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution from 1 mg of lyophilized this compound.

Materials
  • This compound, lyophilized powder (1 mg)

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure
  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.

  • Calculation of DMSO Volume:

    • Molecular Weight (MW) of this compound = 654.7 g/mol .

    • To make a 10 mM (0.010 mol/L) solution from 1 mg (0.001 g) of powder:

      • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

      • Volume (L) = (0.001 g / 654.7 g/mol ) / 0.010 mol/L = 0.0001527 L

      • Volume (µL) = 152.7 µL. It is common practice to round this to a more easily pipetted volume, such as 153 µL.[1]

  • Reconstitution:

    • Carefully open the vial of this compound.

    • Using a calibrated pipette, add 153 µL of anhydrous DMSO to the vial.[1]

    • Recap the vial and vortex gently until the powder is completely dissolved. To enhance solubility, you may warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[12]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1]

    • Store the aliquots at -20°C, where they are stable for up to 6 months. For longer-term storage, -80°C is recommended.[11]

  • Preparation of Working Solution:

    • When ready to use, thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution in your cell culture medium to the desired final working concentration (e.g., 10 µM to 100 µM).

    • Important: The final concentration of DMSO in the cell culture should not exceed 0.2-1.0% as higher concentrations can be toxic to cells.[1]

G cluster_workflow start Start equilibrate Equilibrate this compound vial to Room Temp start->equilibrate add_dmso Add 153 µL of DMSO to 1 mg of this compound equilibrate->add_dmso dissolve Vortex/Warm/Sonicate to fully dissolve add_dmso->dissolve aliquot Aliquot into single-use microcentrifuge tubes dissolve->aliquot store Store at -20°C aliquot->store end_stock 10 mM Stock Solution Ready for Storage store->end_stock

Figure 2: Workflow for preparing a 10 mM this compound stock solution.

Safety and Handling Precautions

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Handle with care.

  • Work in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

In vivo administration and dosage of Z-IETD-fmk in mouse models.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: In Vivo Administration of Z-IETD-fmk

Introduction

This compound is a potent, cell-permeable, and irreversible inhibitor of caspase-8.[1] Caspase-8 is an initiator caspase that plays a critical role in the extrinsic apoptosis pathway, which is triggered by death receptors such as Fas and TNFR1.[2][3] Beyond its pro-apoptotic function, caspase-8 is also a key regulator that suppresses a form of programmed necrotic cell death called necroptosis.[4][5] By inhibiting caspase-8, this compound can block apoptosis and, under certain conditions, promote necroptosis or other inflammatory responses.[4] Its utility in in vivo mouse models allows for the investigation of caspase-8's role in various physiological and pathological processes, including infection, inflammation, and tissue injury.[6]

Mechanism of Action

Caspase-8 sits at a crucial checkpoint in cell fate decisions. In the canonical extrinsic apoptosis pathway, activation of death receptors leads to the formation of the Death-Inducing Signaling Complex (DISC), where pro-caspase-8 is recruited and activated through dimerization. Activated caspase-8 then initiates a downstream caspase cascade, leading to apoptosis.

However, caspase-8 also has a non-apoptotic, survival role. It cleaves and inactivates key proteins in the necroptosis pathway, namely RIPK1 and RIPK3, thereby preventing the formation of the "necrosome" complex.[7]

This compound is a tetrapeptide (Ile-Glu-Thr-Asp) modified with a fluoromethyl ketone (fmk) group, which allows it to bind irreversibly to the active site of caspase-8.[3] By blocking caspase-8 activity, this compound can:

  • Inhibit extrinsic apoptosis: Preventing the downstream signaling cascade that leads to apoptotic cell death.

  • Promote necroptosis or inflammation: By preventing the cleavage of RIPK1 and RIPK3, this compound allows for the formation of the necrosome, which can lead to MLKL-mediated necroptosis or, in some cell types like neutrophils, an MLKL-independent inflammatory response.[4][6]

Caspase_8_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Death_Receptor Death Receptor (e.g., TNFR1) Complex_I Complex I (TRADD, TRAF2, RIPK1) Complex_IIa Complex IIa (Apoptosome) (FADD, Pro-Caspase-8) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3) Complex_I->Complex_IIb Caspase-8 inhibition Caspase_8 Active Caspase-8 Complex_IIa->Caspase_8 Dimerization & Autocatalysis Caspase_3 Caspase-3/7 Caspase_8->Caspase_3 Activates Caspase_8->Complex_IIb Cleaves & INHIBITS Z_IETD_fmk This compound Z_IETD_fmk->Caspase_8 INHIBITS Apoptosis Apoptosis Caspase_3->Apoptosis MLKL p-MLKL Complex_IIb->MLKL Phosphorylates Inflammation Inflammation (Cytokine Production) Complex_IIb->Inflammation MLKL-independent pathway in neutrophils Necroptosis Necroptosis MLKL->Necroptosis

Figure 1. Dual role of Caspase-8 in apoptosis and necroptosis/inflammation, and the inhibitory action of this compound.

Data Presentation: In Vivo Dosage Summary

The following table summarizes published dosages and administration routes for this compound in various mouse models. It is crucial to note that the optimal dose and regimen can vary significantly depending on the mouse strain, disease model, and experimental endpoint.

Mouse ModelThis compound DosageAdministration RouteVehicleKey Application & FindingsReference(s)
Bacterial Peritonitis & Pneumonia (C57BL/6 mice)6 mg/kgIntraperitoneal (i.p.) or Intravenous (i.v.)7.5% DMSO in PBSTherapeutic administration improved bacterial clearance and survival by augmenting cytokine release and neutrophil influx.[6][6]
Endotoxin Shock (C57BL/6 mice)6 mg/kgIntravenous (i.v.)7.5% DMSO in PBSProtected mice against high-dose LPS challenge.[6][6]
T. cruzi Infection 0.4 mg / 3 daysNot specifiedNot specifiedReduced memory/activated CD4 and CD8 T cells, leading to increased susceptibility to infection.[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes how to prepare this compound for injection. The choice of vehicle is critical for solubility and minimizing toxicity.

Materials:

  • This compound powder (MW: ~654.7 g/mol )

  • High-purity Dimethyl sulfoxide (DMSO)[1][9]

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare DMSO Stock Solution (e.g., 20 mM):

    • Reconstitute 1 mg of this compound powder in 76.5 µL of pure DMSO to create a 20 mM stock solution.[9]

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]

  • Prepare Working Injection Solution (Example for 6 mg/kg dose):

    • Calculation:

      • Assume an average mouse weight of 25 g (0.025 kg).

      • Dose needed per mouse: 6 mg/kg * 0.025 kg = 0.15 mg.

      • Assume a final injection volume of 200 µL (0.2 mL).

      • Concentration needed: 0.15 mg / 0.2 mL = 0.75 mg/mL.

    • Dilution (based on the vehicle used by Lentini et al., 2023):

      • The final injection solution should contain 7.5% DMSO in sterile PBS.[6]

      • To prepare 1 mL of working solution:

        • Calculate the volume of stock solution needed. If using a 20 mM stock (~13.1 mg/mL): (0.75 mg/mL * 1 mL) / 13.1 mg/mL ≈ 57.3 µL of stock.

        • The DMSO from the stock is part of the final 7.5%. Add an additional ~17.7 µL of pure DMSO to reach a total of 75 µL (7.5%).

        • Add sterile PBS to a final volume of 1 mL.

        • Simplified Dilution: A common practice is to add the required volume of DMSO stock to the appropriate volume of PBS just before injection. To make the final DMSO concentration ~7.5% in a 200 µL injection, you would need 15 µL of DMSO. If your stock is in DMSO, ensure the volume of stock used does not grossly exceed this percentage or run a vehicle control with the same final DMSO concentration.

    • Final Step: Vortex the working solution gently and use it immediately. Do not store diluted working solutions.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a standardized method for i.p. administration of this compound.

Materials:

  • Prepared this compound working solution

  • Mouse restraint device (optional)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% Isopropyl alcohol wipes

  • Sharps container

Procedure:

  • Animal Restraint: Securely restrain the mouse using the scruff technique, ensuring the animal is calm but immobile. Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift away from the injection site.

  • Site Identification: The preferred injection site is the mouse's lower right abdominal quadrant. This avoids the cecum (usually on the left) and the urinary bladder.

  • Injection:

    • Using your dominant hand, insert the needle (bevel up) at a 30-40 degree angle into the identified site.

    • Gently aspirate by pulling back slightly on the plunger. If no fluid or blood enters the syringe, you are correctly in the peritoneal cavity. If you aspirate yellow fluid (urine) or brown/green contents (intestinal), discard the syringe and re-attempt with a fresh preparation.

    • Inject the solution smoothly and steadily. The typical injection volume for a mouse is 100-200 µL.

  • Post-Injection:

    • Withdraw the needle at the same angle it was inserted.

    • Return the mouse to its cage.

    • Monitor the animal for several minutes for any immediate adverse reactions.

    • Properly dispose of the needle and syringe in a sharps container.

Mandatory Visualizations

Experimental_Workflow cluster_groups prep 1. Prepare this compound Working Solution and Vehicle groups 2. Randomize Mice into Groups prep->groups admin 3. Administer Treatment groups->admin treat_group Treatment Group: This compound (i.p.) admin->treat_group control_group Control Group: Vehicle (i.p.) admin->control_group challenge 4. Induce Disease Model (e.g., Bacterial Challenge) treat_group->challenge control_group->challenge collect 5. Collect Samples at Defined Timepoints challenge->collect analyze 6. Analyze Endpoints collect->analyze endpoints Bacterial Load Cytokine Levels Cell Counts Survival Rate analyze->endpoints

Figure 2. General experimental workflow for in vivo studies using this compound in a mouse disease model.

References

Application of Z-IETD-fmk in Elucidating TRAIL-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in transformed cells while sparing most normal cells.[1] The signaling cascade initiated by TRAIL binding to its death receptors, DR4 and DR5, predominantly proceeds through the extrinsic apoptosis pathway, with caspase-8 playing a pivotal role as the initiator caspase.[2][3] Z-IETD-fmk is a potent, selective, irreversible, and cell-permeable inhibitor of caspase-8.[4][5][6] Its tetrapeptide sequence, IETD (isoleucine-glutamic acid-threonine-aspartic acid), is preferentially recognized by caspase-8.[5] This specificity makes this compound an invaluable tool for dissecting the molecular mechanisms of TRAIL-induced apoptosis and for identifying the specific contributions of the caspase-8-mediated pathway.

Mechanism of Action

This compound acts by binding to the active site of caspase-8, thereby preventing its proteolytic activation and subsequent initiation of the apoptotic cascade.[7] In the context of TRAIL-induced apoptosis, the binding of TRAIL to its receptors triggers the formation of the Death-Inducing Signaling Complex (DISC), which leads to the recruitment and dimerization of pro-caspase-8. This proximity-induced dimerization facilitates the autoproteolytic cleavage and activation of caspase-8. Activated caspase-8 then initiates the execution phase of apoptosis through two main pathways:

  • Direct cleavage and activation of downstream effector caspases , such as caspase-3 and caspase-7.

  • Cleavage of Bid (BH3 interacting-domain death agonist) into its truncated form, tBid. tBid then translocates to the mitochondria, inducing the release of cytochrome c and initiating the intrinsic apoptotic pathway, which also culminates in the activation of effector caspases.

By inhibiting caspase-8, this compound effectively blocks both of these downstream pathways, thus inhibiting TRAIL-induced apoptosis.[2][8] This allows researchers to confirm the dependence of a cellular response to TRAIL on caspase-8 activity.

Applications in Research and Drug Development

  • Pathway Elucidation: this compound is crucial for confirming the role of the extrinsic apoptotic pathway in TRAIL-induced cell death. By observing a rescue from apoptosis in the presence of this compound, researchers can definitively establish the necessity of caspase-8 activation for the observed cellular phenotype.[2][8]

  • Target Validation: In the development of TRAIL-based therapies, this compound can be used to validate that the engagement of the TRAIL receptors and subsequent caspase-8 activation is the intended mechanism of action.

  • Investigating Apoptosis Resistance: In cancer cells that exhibit resistance to TRAIL, this compound can be used to determine if the resistance mechanism lies upstream or downstream of caspase-8 activation.

  • Studying Crosstalk with Other Signaling Pathways: this compound allows for the isolation of caspase-8-dependent signaling events, enabling the study of alternative, non-apoptotic pathways that may be activated by TRAIL.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on the effect of this compound on TRAIL-induced apoptosis.

Table 1: Inhibition of TRAIL-Induced Apoptosis by this compound in HeLa Cells

TreatmentApoptosis (%)
Control< 5%
TRAIL (100 ng/ml)~ 40%
TRAIL (100 ng/ml) + this compound (100 µM)< 5%

Data adapted from a study demonstrating that this compound completely blocks TRAIL-induced apoptosis in HeLa cells.[8]

Table 2: Effect of this compound on Caspase-3 and Caspase-8 Activation in TRAIL-Treated HeLa Cells

TreatmentPro-caspase-8 LevelPro-caspase-3 Level
ControlUnchangedUnchanged
TRAIL (100 ng/ml)DecreasedDecreased
TRAIL (100 ng/ml) + this compound (100 µM)UnchangedUnchanged

This table illustrates that this compound prevents the cleavage of pro-caspase-8 and the subsequent cleavage of pro-caspase-3 in response to TRAIL treatment.[8]

Table 3: Differential Protection from TRAIL-Induced Apoptosis by Caspase Inhibitors in Cancer Cell Lines

Cell LineTRAIL SensitivityProtection by this compound (20 µM)Protection by Z-LEHD-fmk (Caspase-9 inhibitor, 20 µM)
HCT116 (Colon Cancer)SensitiveYesYes
SW480 (Colon Cancer)SensitiveYesNo

This data highlights the differential dependence of cancer cell lines on the intrinsic (caspase-9 dependent) versus the extrinsic (caspase-8 dependent) pathway for TRAIL-induced apoptosis.[1][9]

Experimental Protocols

1. Caspase-8 Inhibition Assay in TRAIL-Induced Apoptosis using Annexin V Staining

This protocol details the methodology to assess the inhibitory effect of this compound on TRAIL-induced apoptosis by flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide - PI).

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Recombinant human TRAIL

  • This compound (caspase-8 inhibitor)

  • DMSO (vehicle for this compound)

  • Annexin V-FITC (or other fluorochrome-conjugated Annexin V)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with this compound (e.g., 20-100 µM) or an equivalent volume of DMSO for 1 hour.[8][9]

  • TRAIL Treatment: Add TRAIL (e.g., 20-100 ng/ml) to the appropriate wells and incubate for the desired time (e.g., 3-4 hours).[8][9] Include control wells with no treatment, TRAIL alone, and this compound alone.

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using a gentle cell dissociation reagent (e.g., TrypLE™ Express). Neutralize the dissociation reagent with complete medium.

    • Suspension cells: Directly collect the cells.

  • Cell Staining:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 100 µl of Annexin V Binding Buffer.

    • Add 5 µl of Annexin V-FITC and 5 µl of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µl of Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

2. Western Blot Analysis of Caspase-8 and Caspase-3 Cleavage

This protocol describes how to use Western blotting to visualize the inhibition of caspase cleavage by this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Recombinant human TRAIL

  • This compound

  • DMSO

  • RIPA lysis buffer supplemented with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against pro-caspase-8, cleaved caspase-8, pro-caspase-3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with TRAIL and/or this compound as described in the previous protocol.

  • Cell Lysis:

    • After treatment, place the culture dish on ice and wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the dish and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. A decrease in the pro-form and an increase in the cleaved form of the caspases indicate their activation. This compound should prevent the cleavage of both caspase-8 and caspase-3.[8]

Visualizations

TRAIL_Induced_Apoptosis_Pathway TRAIL TRAIL DR4_DR5 DR4 / DR5 TRAIL->DR4_DR5 Binds DISC DISC Formation DR4_DR5->DISC Pro_Casp8 Pro-caspase-8 DISC->Pro_Casp8 Recruits Casp8 Active Caspase-8 Pro_Casp8->Casp8 Autocatalytic Cleavage Pro_Casp3 Pro-caspase-3 Casp8->Pro_Casp3 Cleaves Bid Bid Casp8->Bid Cleaves Z_IETD_fmk This compound Z_IETD_fmk->Casp8 Inhibits Casp3 Active Caspase-3 Pro_Casp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Translocates to CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Pro_Casp9 Pro-caspase-9 Apoptosome->Pro_Casp9 Recruits Casp9 Active Caspase-9 Pro_Casp9->Casp9 Cleavage Casp9->Pro_Casp3 Cleaves

Caption: TRAIL-induced apoptosis signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Seed Cells Pretreat Pre-treat with This compound or Vehicle Start->Pretreat Treat Treat with TRAIL Pretreat->Treat Incubate Incubate Treat->Incubate Harvest Harvest Cells Incubate->Harvest Analysis Analysis Harvest->Analysis Flow Flow Cytometry (Annexin V/PI) Analysis->Flow WB Western Blot (Caspase Cleavage) Analysis->WB

Caption: General experimental workflow for studying the effect of this compound on TRAIL-induced apoptosis.

References

Z-IETD-fmk: A Key Tool for Unraveling Necroptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical cell death pathway in cancer biology, with implications for both tumor progression and therapy. Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs), leading to an inflammatory response.[1][2] The study of necroptosis has been significantly advanced by the use of specific chemical probes, among which Z-IETD-fmk, a potent and selective inhibitor of caspase-8, plays a pivotal role.[3][4][5]

Caspase-8, a key initiator caspase in the extrinsic apoptotic pathway, also functions as a critical negative regulator of necroptosis.[6][7] By inhibiting caspase-8, this compound effectively blocks the apoptotic cascade and channels the cellular response towards necroptosis, particularly when cell death is initiated through death receptors like the TNF receptor 1 (TNFR1).[3][8] This makes this compound an indispensable tool for inducing and studying necroptosis in cancer cells, enabling researchers to dissect the molecular mechanisms of this pathway and explore its potential as a therapeutic target.

These application notes provide a comprehensive guide to utilizing this compound for the investigation of necroptosis in cancer cell lines. Included are detailed protocols for inducing and assessing necroptosis, as well as key quantitative data to guide experimental design.

Mechanism of Action of this compound in Necroptosis Induction

This compound is a cell-permeable tetrapeptide that irreversibly binds to the active site of caspase-8, thereby inhibiting its proteolytic activity.[9][10] The "Z" (benzyloxycarbonyl) group and the "fmk" (fluoromethyl ketone) group enhance its cell permeability and irreversible binding, respectively.[3][10]

In the context of death receptor signaling (e.g., TNF-α stimulation), the activation of caspase-8 typically leads to apoptosis. However, in the presence of this compound, caspase-8 is inhibited, preventing the cleavage of downstream caspases and execution of apoptosis.[5] This inhibition allows for the formation of a signaling complex known as the necrosome, which is central to the execution of necroptosis.[6][11] The core components of the necrosome are Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[12] In the absence of active caspase-8, RIPK1 and RIPK3 can interact and autophosphorylate, leading to the recruitment and phosphorylation of the Mixed Lineage Kinase Domain-Like (MLKL) protein.[6][12] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, where it forms pores, leading to membrane rupture and cell death.[12]

To achieve robust induction of necroptosis, this compound is often used in combination with a Tumor Necrosis Factor-alpha (TNF-α) to activate the death receptor pathway and a Smac mimetic (e.g., BV6) to inhibit cellular Inhibitor of Apoptosis Proteins (cIAPs), which would otherwise ubiquitinate and inhibit RIPK1.[3]

Data Presentation: Quantitative Parameters for this compound Application

The optimal experimental conditions for using this compound can vary depending on the cancer cell line and the specific experimental setup. The following tables summarize key quantitative data to guide the design of necroptosis studies.

Parameter Recommended Range/Value Notes References
This compound Concentration 1 - 20 µMThe optimal concentration should be determined empirically for each cell line. A common starting concentration is 10 µM.[3]
TNF-α Concentration 10 - 100 ng/mLThe concentration may need to be optimized for different cell types.[13]
Smac Mimetic (e.g., BV6) Concentration 1 - 10 µMUsed to inhibit cIAPs and promote necrosome formation.[3]
Incubation Time 4 - 24 hoursThe kinetics of necroptosis can vary. Time-course experiments are recommended.[9][14]
Solvent DMSOThis compound is typically dissolved in DMSO. The final DMSO concentration in the cell culture medium should be kept low (e.g., <0.1%) to avoid toxicity.[3][15]
Compound Synonyms CAS Number Molecular Formula Molecular Weight
This compound Z-Ile-Glu(O-Me)-Thr-Asp(O-Me)-FMK210344-98-2C₃₀H₄₃FN₄O₁₁654.68 g/mol

Experimental Protocols

Protocol 1: Induction of Necroptosis in Cancer Cells

This protocol describes a general procedure for inducing necroptosis in a cancer cell line using a combination of TNF-α, a Smac mimetic, and this compound (TSZ treatment).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • TNF-α (recombinant human or mouse, depending on the cell line)

  • Smac mimetic (e.g., BV6)

  • This compound

  • DMSO (for dissolving inhibitors)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates (e.g., 96-well or 24-well)

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare stock solutions of TNF-α and the Smac mimetic according to the manufacturer's instructions.

  • Treatment:

    • For the necroptosis induction group (TSZ), add the Smac mimetic to the cell culture medium to the desired final concentration (e.g., 5 µM) and pre-incubate for 30 minutes.

    • Following the pre-incubation, add this compound to a final concentration of 20 µM.

    • Finally, add TNF-α to a final concentration of 20 ng/mL.

  • Controls:

    • Untreated Control: Cells treated with vehicle (e.g., DMSO) only.

    • Apoptosis Control (TS): Cells treated with TNF-α and the Smac mimetic without this compound.

    • Inhibitor Controls: Cells treated with this compound alone or the Smac mimetic alone to assess any potential off-target effects.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Assessment of Cell Death: Proceed with a cell viability or cell death assay as described in Protocol 2.

Protocol 2: Assessment of Necroptosis

Several methods can be used to quantify necroptosis and distinguish it from apoptosis.

A. Cell Viability Assay (e.g., using CellTiter-Glo®)

  • After the treatment period, equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader. A decrease in luminescence indicates a loss of cell viability.

B. Propidium Iodide (PI) Staining for Plasma Membrane Permeability

PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with a compromised plasma membrane, a hallmark of necrosis and necroptosis.

  • After treatment, gently collect the cells (including any detached cells in the supernatant).

  • Wash the cells with cold PBS.

  • Resuspend the cells in a binding buffer containing PI (e.g., 1 µg/mL).

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry. An increase in the PI-positive population indicates necroptotic cell death.

C. Western Blotting for Necroptosis Markers

This method confirms the activation of the necroptotic pathway by detecting the phosphorylation of key signaling proteins.

  • After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated RIPK1 (p-RIPK1), phosphorylated RIPK3 (p-RIPK3), and phosphorylated MLKL (p-MLKL).

  • Use antibodies against total RIPK1, RIPK3, and MLKL, as well as a housekeeping protein (e.g., GAPDH or β-actin), as loading controls.

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. An increase in the phosphorylated forms of these proteins confirms the activation of the necroptotic pathway.

Mandatory Visualizations

Necroptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex_I TNFR1->Complex_I Recruits TRADD TRADD TRAF2 TRAF2 cIAP1/2 cIAP1/2 RIPK1 RIPK1 FADD FADD RIPK1->FADD Recruits Necrosome RIPK1->Necrosome Forms Caspase-8 Caspase-8 Caspase-8->RIPK1 Cleaves & Inhibits Apoptosis Apoptosis Caspase-8->Apoptosis Induces FADD->Caspase-8 Recruits RIPK3 RIPK3 MLKL MLKL p-MLKL_oligomer p-MLKL (oligomer) MLKL->p-MLKL_oligomer Phosphorylates & Oligomerizes Pore_Formation Pore_Formation p-MLKL_oligomer->Pore_Formation Translocates & Forms Pores Necrosome->MLKL Phosphorylates This compound This compound This compound->Caspase-8 Inhibits Necroptosis Necroptosis Pore_Formation->Necroptosis Leads to

Caption: Necroptosis signaling pathway initiated by TNF-α.

Experimental_Workflow cluster_assessment Assessment of Necroptosis Seed_Cells Seed Cancer Cells Treat_Cells Treat with TNF-α + Smac Mimetic +/- this compound Seed_Cells->Treat_Cells Incubate Incubate (4-24h) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Incubate->Viability_Assay PI_Staining PI Staining & Flow Cytometry Incubate->PI_Staining Western_Blot Western Blot for p-RIPK1, p-RIPK3, p-MLKL Incubate->Western_Blot

Caption: Experimental workflow for studying necroptosis.

ZIETD_Mechanism Death_Signal Death Receptor Signal (e.g., TNF-α) Caspase-8_Activation Caspase-8 Activation Death_Signal->Caspase-8_Activation Apoptosis Apoptosis Caspase-8_Activation->Apoptosis Necrosome_Formation Necrosome Formation (RIPK1-RIPK3) Caspase-8_Activation->Necrosome_Formation Inhibits This compound This compound This compound->Caspase-8_Activation Inhibits Necroptosis Necroptosis Necrosome_Formation->Necroptosis

Caption: this compound's role in switching from apoptosis to necroptosis.

References

Application Notes and Protocols: Co-treatment of Cells with TNF-alpha and Z-IETD-fmk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally investigating the cellular effects of co-treating cells with Tumor Necrosis Factor-alpha (TNF-alpha) and the caspase-8 inhibitor, Z-IETD-fmk. This combination is a powerful tool for studying the switch between apoptosis and necroptosis, two distinct forms of programmed cell death.

Introduction

TNF-alpha is a pleiotropic cytokine that plays a central role in inflammation and immunity. Upon binding to its receptor, TNFR1, TNF-alpha can initiate a signaling cascade that leads to either cell survival and inflammation via the NF-κB pathway or programmed cell death. The decision between these fates is tightly regulated. In many cell types, TNF-alpha alone is not sufficient to induce cell death and requires sensitization, for example, through the inhibition of pro-survival proteins.

When TNF-alpha signaling does lead to cell death, it can occur through two primary pathways: apoptosis or necroptosis.

  • Apoptosis is a caspase-dependent form of programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. TNF-alpha-induced apoptosis is primarily mediated by the activation of caspase-8.

  • Necroptosis is a regulated, caspase-independent form of necrosis. It is characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, which can trigger an inflammatory response. Necroptosis is critically dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).

This compound is a specific and irreversible inhibitor of caspase-8. By inhibiting caspase-8, this compound blocks the primary pathway for TNF-alpha-induced apoptosis. This inhibition diverts the signaling cascade towards necroptosis in cells that express the necessary machinery (i.e., RIPK1 and RIPK3). Therefore, the co-treatment of cells with TNF-alpha and this compound provides a robust model for inducing and studying necroptosis.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of TNF-alpha and this compound co-treatment. The specific values can vary significantly depending on the cell line, experimental conditions, and the assays used.

Table 1: Effect of TNF-alpha and this compound on Cell Viability and Cell Death Modality

Cell LineTreatmentConcentrationIncubation Time (hours)% Cell Viability (relative to control)% Apoptosis (Annexin V+/PI-)% Necroptosis (Annexin V+/PI+)
L929 (Murine Fibrosarcoma) Control-24100%<5%<5%
TNF-alpha10 ng/mL24~80%~15%~5%
This compound20 µM24~95%<5%<5%
TNF-alpha + this compound10 ng/mL + 20 µM24~20%<5%~75%
HT-29 (Human Colon Adenocarcinoma) Control-24100%<5%<5%
TNF-alpha20 ng/mL24~90%~10%<5%
This compound20 µM24~98%<5%<5%
TNF-alpha + this compound20 ng/mL + 20 µM24~30%<5%~65%
Jurkat (Human T-cell Leukemia) Control-12100%<5%<5%
TNF-alpha50 ng/mL12~70%~25%<5%
This compound50 µM12~95%<5%<5%
TNF-alpha + this compound50 ng/mL + 50 µM12~25%<5%~70%

Table 2: Western Blot Analysis of Key Signaling Proteins

Cell LineTreatmentCleaved Caspase-8 (p18)Phospho-RIPK1 (Ser166)Phospho-MLKL (Ser358)
L929 ControlUndetectableUndetectableUndetectable
TNF-alpha+++++
TNF-alpha + this compound-++++++++
HT-29 ControlUndetectableUndetectableUndetectable
TNF-alpha++++
TNF-alpha + this compound-++++++

Relative protein levels are indicated by: - (undetectable), + (low), ++ (medium), +++ (high), ++++ (very high).

Table 3: Cytokine Release Profile

Cell LineTreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Primary Macrophages Control<10<20<5
TNF-alphaN/A (exogenously added)~500~50
TNF-alpha + this compoundN/A (exogenously added)~1500~200

Note: The release of pro-inflammatory cytokines is often elevated during necroptosis due to the lytic nature of cell death.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of TNF-alpha and this compound co-treatment.

Protocol 1: Induction of Apoptosis and Necroptosis in Cell Culture

Objective: To treat cells with TNF-alpha and this compound to induce apoptosis and necroptosis, respectively.

Materials:

  • Cell line of interest (e.g., L929, HT-29, Jurkat)

  • Complete cell culture medium

  • Recombinant human or mouse TNF-alpha (species-specific)

  • This compound (caspase-8 inhibitor)

  • DMSO (for dissolving this compound)

  • Sterile, tissue culture-treated plates (e.g., 6-well, 24-well, or 96-well)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in tissue culture plates to ensure they are in the exponential growth phase at the time of treatment (typically 60-80% confluency for adherent cells).

    • Allow cells to adhere and recover for 18-24 hours.

  • Reagent Preparation:

    • Reconstitute TNF-alpha in sterile PBS or water containing 0.1% BSA to a stock concentration of 10-100 µg/mL. Aliquot and store at -80°C.

    • Dissolve this compound in DMSO to a stock concentration of 10-20 mM. Aliquot and store at -20°C.

  • Cell Treatment:

    • For the co-treatment group, pre-incubate the cells with the desired final concentration of this compound (typically 10-50 µM) for 30-60 minutes.

    • Add the desired final concentration of TNF-alpha (typically 10-100 ng/mL) to the wells.

    • Controls:

      • Untreated control (vehicle only, e.g., DMSO).

      • TNF-alpha only.

      • This compound only.

    • Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) at 37°C in a CO2 incubator.

  • Endpoint Analysis:

    • Proceed with downstream assays such as cell viability, apoptosis/necroptosis staining, western blotting, or cytokine analysis.

Protocol 2: Cell Viability and Death Pathway Analysis by Flow Cytometry

Objective: To quantify the percentage of viable, apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • Treated cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

    • Wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Gating Strategy:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To detect the activation of key proteins in the apoptotic and necroptotic pathways.

Materials:

  • Treated cells from Protocol 1

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-8, anti-phospho-RIPK1, anti-phospho-MLKL, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using appropriate software and normalize to a loading control.

Protocol 4: Measurement of Cytokine Release by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines released into the cell culture supernatant.

Materials:

  • Cell culture supernatants from Protocol 1

  • ELISA kit for the cytokine of interest (e.g., TNF-alpha, IL-6, IL-1β)

  • ELISA plate reader

Procedure:

  • Sample Collection:

    • Collect the cell culture supernatants and centrifuge to remove any cell debris.

    • Store the supernatants at -80°C if not used immediately.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding standards and samples.

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., streptavidin-HRP).

      • Adding a substrate and stopping the reaction.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Mandatory Visualization

TNF_Signaling_Pathway TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I NF_kB NF-κB Activation Complex_I->NF_kB Complex_IIa Complex IIa (TRADD, FADD, Pro-Caspase-8) Complex_I->Complex_IIa Deubiquitination Survival Cell Survival & Inflammation NF_kB->Survival Caspase8_active Active Caspase-8 Complex_IIa->Caspase8_active Complex_IIb Necrosome (RIPK1, RIPK3) Complex_IIa->Complex_IIb Caspase-8 Inhibition Apoptosis Apoptosis Caspase8_active->Apoptosis Z_IETD_fmk This compound Z_IETD_fmk->Caspase8_active Inhibition p_RIPK1 p-RIPK1 Complex_IIb->p_RIPK1 p_RIPK3 p-RIPK3 p_RIPK1->p_RIPK3 MLKL MLKL p_RIPK3->MLKL Phosphorylation p_MLKL p-MLKL (Oligomerization) MLKL->p_MLKL Necroptosis Necroptosis p_MLKL->Necroptosis

Caption: TNF-alpha signaling pathway leading to apoptosis or necroptosis.

Experimental_Workflow Start Start: Seed Cells Pre_incubation Pre-incubation with This compound (30-60 min) Start->Pre_incubation Treatment Treatment with TNF-α Pre_incubation->Treatment Incubation Incubation (6-24 hours) Treatment->Incubation Analysis Endpoint Analysis Incubation->Analysis Flow_Cytometry Flow Cytometry (Annexin V/PI) Analysis->Flow_Cytometry Western_Blot Western Blot (Caspase-8, p-RIPK1, p-MLKL) Analysis->Western_Blot ELISA ELISA (Cytokine Release) Analysis->ELISA

Application Notes and Protocols: Utilizing Z-IETD-fmk to Elucidate the Role of Caspase-8 in Apoptosis of Synchronized Cell Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate mechanisms of apoptosis, or programmed cell death, is paramount in various fields of biological research and drug development. A critical enzyme in the extrinsic apoptosis pathway is caspase-8. The specific and irreversible caspase-8 inhibitor, Z-IETD-fmk, serves as a powerful tool to investigate the signaling cascades that govern this process. A common misconception is the use of this compound to synchronize cells in apoptosis. In reality, this compound is employed to inhibit apoptosis, thereby elucidating the dependency of this process on caspase-8 activity. To study cell cycle-dependent apoptotic events, a more precise method involves synchronizing cells at a particular phase of the cell cycle prior to inducing apoptosis. This document provides detailed protocols for cell synchronization, subsequent apoptosis induction, and the application of this compound to analyze the role of caspase-8.

This compound is a cell-permeable peptide inhibitor that specifically targets caspase-8.[1] Its structure includes a benzyloxycarbonyl (Z) group to enhance cell permeability and a fluoromethyl ketone (fmk) moiety that irreversibly binds to the active site of caspase-8, effectively blocking its proteolytic activity.[2] By inhibiting caspase-8, this compound can prevent the activation of downstream executioner caspases, such as caspase-3, thereby halting the apoptotic cascade.[3]

Data Presentation

The following tables summarize quantitative data from representative experiments demonstrating the efficacy of this compound in inhibiting apoptosis in cell lines commonly used in apoptosis research.

Table 1: Inhibition of Anti-Fas Monoclonal Antibody-Induced Apoptosis in Jurkat Cells by this compound.

Treatment ConditionConcentration of this compoundPercentage of Apoptotic Cells (Annexin V-PE Positive)
Untreated Control-<5%
Anti-Fas mAb (100 ng/mL)-94%[4]
Anti-Fas mAb (100 ng/mL) + this compound40 µM19%[4]

Table 2: Inhibition of Camptothecin-Induced Apoptosis in Jurkat Cells by this compound.

Treatment ConditionConcentration of this compoundPercentage of Apoptotic Cells (PE Annexin V Positive)
Untreated Control-~5% (basal level)[5]
Camptothecin (4 µM)-42%[5]
Camptothecin (4 µM) + this compound20 µMReduced to control levels[5]

Experimental Protocols

Protocol 1: Cell Synchronization at the G1/S Boundary using Double Thymidine Block

This protocol is designed to arrest cells in the early S phase of the cell cycle.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, Jurkat, H1299)

  • Complete cell culture medium

  • Thymidine stock solution (100 mM in sterile PBS or water)[6]

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture flasks or plates

Procedure:

  • Seed cells at a density that will allow for logarithmic growth for the duration of the experiment (typically 20-30% confluency).[6]

  • Allow cells to attach and resume growth overnight.

  • Add thymidine to the culture medium to a final concentration of 2 mM.[6]

  • Incubate the cells for 16-18 hours.[6]

  • Remove the thymidine-containing medium and wash the cells twice with pre-warmed sterile PBS.

  • Add fresh, pre-warmed complete medium and incubate for 9 hours to release the cells from the block.[6]

  • Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.[6]

  • The cells are now synchronized at the G1/S boundary. To proceed with apoptosis induction, remove the thymidine-containing medium, wash the cells twice with pre-warmed sterile PBS, and add fresh complete medium.

Protocol 2: Induction of Apoptosis in Synchronized Cells and Inhibition by this compound

This protocol describes the induction of apoptosis in synchronized cells and the use of this compound to assess the role of caspase-8.

Materials:

  • Synchronized cells from Protocol 1

  • Apoptosis-inducing agent (e.g., anti-Fas monoclonal antibody for Jurkat cells, TNF-α, TRAIL, or a chemical inducer like camptothecin or staurosporine)

  • This compound stock solution (10-20 mM in DMSO)[2][5]

  • Negative control inhibitor (optional, e.g., Z-FA-fmk)

  • Complete cell culture medium

  • DMSO (vehicle control)

Procedure:

  • Following the final wash in the double thymidine block protocol, resuspend the synchronized cells in fresh, pre-warmed complete medium.

  • Divide the cell suspension into the following treatment groups:

    • Untreated Control (cells in fresh medium)

    • Apoptosis Inducer Only (cells treated with the apoptosis-inducing agent)

    • Apoptosis Inducer + this compound (cells pre-treated with this compound followed by the apoptosis inducer)

    • Vehicle Control (cells treated with DMSO at the same final concentration as the this compound group)

    • (Optional) Apoptosis Inducer + Negative Control Inhibitor

  • For the this compound treatment group, pre-incubate the cells with the desired final concentration of this compound (typically 20-50 µM) for 30-60 minutes.[5]

  • Add the apoptosis-inducing agent at its predetermined optimal concentration to the respective treatment wells.

  • Incubate the cells for a period sufficient to induce apoptosis (e.g., 3-6 hours for anti-Fas mAb in Jurkat cells).[4]

  • Harvest the cells for analysis of apoptosis.

Protocol 3: Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This method allows for the quantification of apoptotic cells.

Materials:

  • Treated and control cells from Protocol 2

  • Annexin V-FITC (or other fluorochrome conjugates) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Mandatory Visualizations

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Signaling Pathway and Inhibition by this compound Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC Death-Inducing Signaling Complex (DISC) DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruitment & Dimerization Caspase8 Active Caspase-8 Procaspase8->Caspase8 Autocatalytic Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage ZIETDfmk This compound ZIETDfmk->Caspase8 Inhibition Caspase3 Active Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Extrinsic apoptosis pathway and the inhibitory action of this compound.

Experimental_Workflow Experimental Workflow for Studying Caspase-8 in Synchronized Apoptotic Cells Start Start with Asynchronous Cell Culture Sync Cell Synchronization (Double Thymidine Block) Start->Sync Release Release from Block (Wash and add fresh medium) Sync->Release Treatment Treatment Groups Release->Treatment Control Untreated Control Treatment->Control Inducer Apoptosis Inducer Treatment->Inducer Inhibitor This compound + Apoptosis Inducer Treatment->Inhibitor Analysis Analysis of Apoptosis (e.g., Flow Cytometry) Control->Analysis Inducer->Analysis Inhibitor->Analysis

Caption: Workflow for investigating caspase-8's role in synchronized cells.

References

Troubleshooting & Optimization

Navigating Z-IETD-fmk Induced Cytotoxicity in Primary Cell Cultures: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cytotoxicity when using the caspase-8 inhibitor, Z-IETD-fmk, in primary cell cultures. This guide aims to help distinguish between intended necroptotic cell death and unintended cytotoxic side effects, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable, irreversible inhibitor of caspase-8.[1][2][3][4] Caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by external stimuli such as the binding of ligands to death receptors. By inhibiting caspase-8, this compound is designed to block this apoptotic signaling cascade.

Q2: Why am I observing significant cell death in my primary cell culture after treatment with this compound, even though it's an apoptosis inhibitor?

While this compound inhibits apoptosis, it can also induce a form of programmed necrosis called necroptosis.[2] When the apoptotic pathway is blocked by caspase-8 inhibition, some cell types can switch to this alternative cell death pathway. This is a regulated process and distinct from unintended, off-target cytotoxicity. It is also possible that at higher concentrations, this compound may have off-target effects leading to general cytotoxicity.

Q3: How can I differentiate between necroptosis and non-specific cytotoxicity?

Distinguishing between these two forms of cell death is crucial for interpreting your results. Here are some key differentiators:

  • Morphology: Necroptotic cells often exhibit swelling and loss of membrane integrity, leading to the release of cellular contents. Apoptotic cells, in contrast, typically show cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Unintended cytotoxicity may present with varied morphologies.

  • Biochemical Markers: Necroptosis is mediated by the RIPK1, RIPK3, and MLKL kinases.[5] You can assess the phosphorylation of these proteins to confirm necroptosis.

  • Inhibitors: Use of a specific necroptosis inhibitor, such as Necrostatin-1 (an inhibitor of RIPK1), can help to determine if the observed cell death is necroptosis.[6][7][8][9] If Necrostatin-1 rescues the cells from death in the presence of this compound, it is likely necroptosis.

Q4: What is a typical working concentration for this compound in primary cell cultures?

The optimal concentration of this compound can vary significantly depending on the primary cell type and the specific experimental conditions.[10] It is crucial to perform a dose-response experiment to determine the lowest effective concentration that inhibits caspase-8 without causing significant off-target cytotoxicity. Generally, concentrations ranging from 10 µM to 50 µM are reported in the literature for various cell types.[11][12]

Q5: Are there any known off-target effects of this compound?

Yes, like many small molecule inhibitors, this compound can have off-target effects, particularly at higher concentrations. These can contribute to unexpected cytotoxicity. It is important to include proper controls in your experiments to account for these potential effects.

Troubleshooting Guide

Problem: High levels of unexpected cell death observed after this compound treatment.

Possible Cause 1: The observed cell death is necroptosis, an intended consequence of caspase-8 inhibition in some cell types.

  • Suggested Solution:

    • Co-treatment with a necroptosis inhibitor: Treat your primary cells with this compound in the presence and absence of Necrostatin-1 (a RIPK1 inhibitor).[6][7][8][9] A significant reduction in cell death in the co-treatment group suggests that the cell death is necroptosis.

    • Western Blot Analysis: Analyze the phosphorylation status of key necroptosis proteins like RIPK1, RIPK3, and MLKL. An increase in phosphorylation of these proteins in this compound treated cells would be indicative of necroptosis.[5]

Possible Cause 2: The concentration of this compound is too high, leading to off-target cytotoxicity.

  • Suggested Solution:

    • Dose-Response Curve: Perform a titration experiment with a range of this compound concentrations to identify the optimal concentration that effectively inhibits caspase-8 without causing excessive cell death.

    • Viability Assays: Use multiple viability assays to assess cytotoxicity. For example, an LDH assay can measure membrane integrity, while an MTS or MTT assay measures metabolic activity.

Possible Cause 3: The primary cells are particularly sensitive to the vehicle (e.g., DMSO) used to dissolve this compound.

  • Suggested Solution:

    • Vehicle Control: Always include a vehicle-only control in your experiments, using the same concentration of the solvent as in your this compound treated samples.[1]

    • Lower Vehicle Concentration: Aim to use the lowest possible concentration of the vehicle. For DMSO, it is generally recommended to keep the final concentration below 0.1%.[1]

Possible Cause 4: The primary cell culture itself is unhealthy or stressed.

  • Suggested Solution:

    • Cell Culture Health: Ensure that your primary cells are healthy, with good morphology and viability, before starting the experiment.

    • Optimize Culture Conditions: Review and optimize your cell culture conditions, including media, supplements, and seeding density.

Data Presentation

Table 1: Reported Working Concentrations of this compound in Different Cell Types

Cell TypeConcentrationObserved EffectReference
Jurkat cells20 µMReduced camptothecin-induced apoptosis.[1]
Jurkat cells40 µMBlocked Fas-induced apoptosis.[3]
Human T cells50-100 µMInhibited T cell proliferation.[13]
Rat neonatal cardiomyocytes50 µMReduced ceramide-induced cell death.[11][12]
Human Umbilical Vein Endothelial Cells (HUVECs)20 µMInhibition of fatty acid-induced apoptosis.[14]

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay

This protocol provides a general framework for measuring cytotoxicity by quantifying the release of LDH from damaged cells.

Materials:

  • Primary cells in culture

  • This compound

  • Necrostatin-1 (optional, for necroptosis assessment)

  • Vehicle (e.g., DMSO)

  • LDH cytotoxicity assay kit

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere and recover for 24 hours.

  • Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium.

    • Include the following controls:

      • Untreated cells (negative control)

      • Vehicle-treated cells

      • Cells treated with a known cytotoxic agent (positive control for LDH release)

      • (Optional) Cells co-treated with this compound and Necrostatin-1.

    • Carefully remove the old medium and add the treatment media to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • LDH Measurement:

    • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.[15][16]

    • Typically, this involves transferring a small aliquot of the cell culture supernatant to a new plate and adding the LDH reaction mixture.

    • After a specified incubation period, measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with media only) from all readings.

    • Calculate the percentage of cytotoxicity for each treatment group relative to the positive control (maximum LDH release).

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC DISC Formation (FADD, Pro-caspase-8) Death Receptor->DISC Recruitment Pro-caspase-8 Pro-caspase-8 Caspase-8 Active Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cleavage Necroptosis Pathway Necroptosis Pathway (RIPK1, RIPK3, MLKL) Caspase-8->Necroptosis Pathway Inhibition of this branch can lead to activation of... Caspase-3 Active Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution This compound This compound This compound->Caspase-8 Inhibition Necroptosis Necroptosis Necroptosis Pathway->Necroptosis Execution

Caption: Extrinsic Apoptosis and Necroptosis Pathways with this compound Intervention.

G start Start: Unexpected Cell Death with this compound q1 Is the cell death reproducible? start->q1 s1 Check for contamination and basic cell culture issues. q1->s1 No q2 Is a vehicle control included? q1->q2 Yes s2 Add a vehicle control to assess solvent toxicity. q2->s2 No q3 Is the this compound concentration optimized? q2->q3 Yes s3 Perform a dose-response experiment to find the optimal concentration. q3->s3 No q4 Is the cell death blocked by Necrostatin-1? q3->q4 Yes s4 The cell death is likely necroptosis. q4->s4 Yes s5 The cell death is likely off-target cytotoxicity. q4->s5 No end Conclusion s4->end s5->end

Caption: Troubleshooting Workflow for this compound Induced Cytotoxicity.

References

How to optimize the incubation time for Z-IETD-fmk treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Z-IETD-fmk, a potent and selective inhibitor of caspase-8.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a cell-permeable, irreversible inhibitor of caspase-8.[1][2][3] The tetrapeptide sequence "IETD" is preferentially recognized by caspase-8, and the inhibitor covalently binds to the active site of the enzyme, blocking its proteolytic activity.[2][3] Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, activated upon ligation of death receptors such as Fas or TRAIL receptors.[4][5][6] By inhibiting caspase-8, this compound can block the downstream activation of executioner caspases like caspase-3, thereby preventing apoptosis.[7][8] Interestingly, blocking caspase-8 with this compound can also promote an alternative form of programmed cell death called necroptosis under certain conditions.[1]

Q2: What is the recommended concentration range for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell type, the apoptotic stimulus, and the duration of the experiment.[9] A general starting range for in vitro cell culture is 10-100 µM.[1][3][9] However, it is crucial to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup. For some sensitive cell lines, concentrations as low as 50 nM have been reported to be effective.[9]

Q3: How should I prepare and store this compound?

This compound is typically supplied as a lyophilized powder and should be reconstituted in high-purity DMSO to create a concentrated stock solution (e.g., 10 or 20 mM).[9][10] The reconstituted inhibitor should be stored in small aliquots at -20°C to avoid multiple freeze-thaw cycles.[10] When preparing your working solution, dilute the DMSO stock in your cell culture medium. It is important to keep the final concentration of DMSO in the culture below 0.2-1.0% to avoid solvent-induced cytotoxicity.[9][10]

Q4: What is a typical pre-incubation time for this compound before inducing apoptosis?

A pre-incubation time of 30-60 minutes is generally recommended to allow for sufficient cell permeability and binding of this compound to caspase-8 before introducing the apoptotic stimulus.[3][10] However, the optimal pre-incubation time can vary, so it is advisable to test a few time points (e.g., 30, 60, and 120 minutes) in your initial experiments.

Troubleshooting Guide

Problem 1: this compound is not inhibiting apoptosis in my experiment.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell line and apoptotic stimulus.[9]

  • Possible Cause 2: Inadequate Pre-incubation Time.

    • Solution: Increase the pre-incubation time with this compound before adding the apoptotic stimulus to ensure sufficient uptake and target engagement. Try pre-incubating for up to 2 hours.

  • Possible Cause 3: Apoptosis is Occurring Through the Intrinsic Pathway.

    • Solution: this compound is a specific inhibitor of caspase-8, a key initiator of the extrinsic pathway. If apoptosis is primarily driven by the intrinsic (mitochondrial) pathway, which is initiated by caspase-9, this compound will be less effective.[4][11] Consider using a pan-caspase inhibitor like Z-VAD-fmk or a specific caspase-9 inhibitor (e.g., Z-LEHD-fmk) to investigate the involvement of other caspases.[7]

  • Possible Cause 4: Degraded Inhibitor.

    • Solution: Ensure that the this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[10] Prepare a fresh stock solution if you suspect degradation.

Problem 2: I am observing unexpected or off-target effects with this compound treatment.

  • Possible Cause 1: DMSO Toxicity.

    • Solution: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.2-1.0%.[9][10] Run a vehicle control (cells treated with the same concentration of DMSO without the inhibitor) to assess any solvent-related effects.

  • Possible Cause 2: Non-specific Inhibition.

    • Solution: While this compound is selective for caspase-8, some cross-reactivity with other caspases or proteases like granzyme B can occur at high concentrations.[7][8] It's important to use the lowest effective concentration determined from your dose-response experiments. Additionally, some studies have shown that other caspase inhibitors like Z-VAD-fmk can have off-target effects on proteins like NGLY1, leading to the induction of autophagy.[12][13] While this has not been extensively reported for this compound, it is a possibility to consider.

  • Possible Cause 3: Induction of Necroptosis.

    • Solution: In some cell types, inhibition of caspase-8 can switch the mode of cell death from apoptosis to necroptosis, a form of programmed necrosis.[1] This is particularly relevant when studying death receptor signaling. If you observe signs of necrosis (e.g., cell swelling, membrane rupture), you may need to investigate necroptosis pathways (e.g., by examining the phosphorylation of RIPK1 and MLKL).

Problem 3: I am having trouble detecting cleaved caspase-8 by Western blot after this compound treatment.

  • Possible Cause 1: Timing of Lysate Collection.

    • Solution: The activation and cleavage of caspases are transient events.[14] You may be collecting your cell lysates too early or too late to detect the peak of caspase-8 cleavage. Perform a time-course experiment to identify the optimal time point for analysis.[15]

  • Possible Cause 2: Low Protein Loading or Antibody Issues.

    • Solution: Ensure you are loading a sufficient amount of protein (50-100 µg) for your Western blot.[15] Use a validated antibody for cleaved caspase-8 and optimize your antibody concentrations and incubation times. Consider trying a different antibody clone if you continue to have issues.[15]

  • Possible Cause 3: Complete Inhibition by this compound.

    • Solution: If this compound is working effectively, it should prevent the cleavage of pro-caspase-8. Therefore, you would expect to see a decrease in the cleaved form and a potential increase in the pro-form of caspase-8 compared to your positive control (apoptotic stimulus without inhibitor).

Data Presentation

Table 1: Recommended Starting Concentrations of this compound for Various Cell Lines

Cell LineApoptotic StimulusThis compound ConcentrationIncubation TimeOutcomeReference
JurkatAnti-Fas antibody (CH-11)40 µM5.5 hoursReduced apoptosis[2]
JurkatCamptothecin20 µM3 hours (pre-incubation 30 min)Reduced apoptosis[10]
HL-6023-HUA50 µM1 hourBlocked DNA fragmentation[7]
MG63MSP-410 µMNot specifiedPartially reversed cytotoxicity[7]
Rat neonatal cardiomyocytesCeramide50 µM24 hoursReduced cell death[7]
Human T cellsAnti-CD3 and anti-CD28100 µMNot specifiedInhibited T cell proliferation[16]

Table 2: Troubleshooting Summary for this compound Experiments

IssuePossible CauseRecommended Action
No inhibition of apoptosisSuboptimal concentrationPerform a dose-response curve (1-100 µM).
Inadequate pre-incubationIncrease pre-incubation time (up to 2 hours).
Intrinsic apoptosis pathwayUse a pan-caspase or caspase-9 inhibitor for comparison.
Off-target effectsDMSO toxicityUse a final DMSO concentration <0.2-1.0% and run a vehicle control.
Non-specific inhibitionUse the lowest effective concentration.
Induction of necroptosisAssess markers of necroptosis (p-RIPK1, p-MLKL).
Difficulty detecting cleaved caspase-8Incorrect timingPerform a time-course experiment.
Technical issuesIncrease protein load, optimize antibody conditions.

Experimental Protocols

Protocol 1: General Procedure for this compound Treatment and Apoptosis Induction

  • Cell Seeding: Plate your cells at a density that will allow for optimal growth and treatment. For adherent cells, allow them to attach overnight.

  • Preparation of this compound: Prepare a working solution of this compound in your cell culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.2-1.0%.

  • Pre-incubation: Add the this compound working solution to your cells and pre-incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Apoptosis Induction: Add your apoptotic stimulus (e.g., TNF-α, Fas ligand, TRAIL, or a chemotherapeutic agent) to the cell culture medium.

  • Incubation: Incubate the cells for the desired period, as determined by your experimental design. This can range from a few hours to 24 hours or longer.

  • Analysis: Harvest the cells for downstream analysis, such as apoptosis assays (e.g., Annexin V/PI staining), caspase activity assays, or Western blotting.

Protocol 2: Caspase-8 Activity Assay (Colorimetric)

This protocol is a general guideline and should be adapted based on the specific kit manufacturer's instructions.[17][18]

  • Cell Lysis: After this compound treatment and apoptosis induction, pellet the cells and lyse them in a chilled lysis buffer provided with the assay kit. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the lysate to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the 2x reaction buffer containing DTT and the caspase-8 substrate (IETD-pNA).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-8 activity.

Mandatory Visualizations

Extrinsic_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic_link Link to Intrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, TRAIL-R) Ligand->Receptor Binding & Trimerization DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Recruitment ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 Dimerization & Autocleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage & Activation Bid Bid Casp8->Bid Cleavage ZIETD This compound ZIETD->Casp8 Inhibition Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis tBid tBid Bid->tBid Mitochondria Mitochondria tBid->Mitochondria Induces MOMP CytochromeC Cytochrome c Mitochondria->CytochromeC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) CytochromeC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation Casp9->ProCasp3 Cleavage & Activation

Caption: Extrinsic apoptosis pathway and the inhibitory action of this compound on caspase-8.

Experimental_Workflow Start Start: Seed Cells PreIncubation Pre-incubate with This compound (30-60 min) Start->PreIncubation ApoptosisInduction Add Apoptotic Stimulus PreIncubation->ApoptosisInduction Incubation Incubate (Time-course) ApoptosisInduction->Incubation Harvest Harvest Cells Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis WesternBlot Western Blot (Caspase-8, PARP cleavage) Analysis->WesternBlot CaspaseAssay Caspase Activity Assay Analysis->CaspaseAssay FlowCytometry Flow Cytometry (Annexin V/PI) Analysis->FlowCytometry

Caption: General experimental workflow for studying apoptosis inhibition with this compound.

References

The stability of Z-IETD-fmk in cell culture media over time.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Z-IETD-fmk, a specific caspase-8 inhibitor. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A: Lyophilized this compound is stable for up to one year when stored at -20°C to -70°C.[1] Upon reconstitution in high-purity DMSO, the solution is stable for up to 6 months when stored at -20°C.[1][2] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[3]

Q2: What is the recommended working concentration for this compound in cell culture?

A: The optimal working concentration of this compound can vary depending on the cell type, experimental conditions, and the specific apoptotic stimulus.[1] However, a general starting range is between 10 µM and 100 µM.[4] For some applications, concentrations as low as 50 nM have been reported to be effective.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q3: What is the stability of this compound in cell culture media at 37°C?

A: There is limited published data on the precise half-life of this compound in cell culture media at 37°C. Peptide-based inhibitors can be susceptible to degradation by proteases present in serum-containing media. For a similar peptide-based caspase inhibitor, Z-VAD-fmk, a short half-life of approximately 4 hours in culture has been noted, which was considered a surprisingly rapid degradation.[5] Given the peptide nature of this compound, its stability in media over long incubation periods should be a consideration. For experiments lasting longer than a few hours, the inhibitor's activity may decrease over time.

Q4: How can I ensure consistent inhibition in long-term experiments?

A: Due to the potential for degradation in cell culture media, for long-term experiments (e.g., over 24 hours), it is advisable to replenish this compound by replacing the media with fresh inhibitor-containing media at regular intervals (e.g., every 12-24 hours). Alternatively, you can determine the stability of this compound under your specific experimental conditions using the protocol provided in the "Experimental Protocols" section below.

Q5: I am not seeing any inhibition of apoptosis with this compound. What could be the issue?

A: There are several potential reasons for a lack of inhibitory effect:

  • Suboptimal Concentration: The concentration of this compound may be too low for your specific cell type and stimulus. Perform a dose-response experiment to determine the optimal concentration.

  • Inhibitor Instability: As discussed, the inhibitor may be degrading over the course of your experiment. Consider replenishing the inhibitor or assessing its stability in your media.

  • High Cell Density: At very high cell densities, the effective concentration of the inhibitor per cell may be reduced.

  • Alternative Cell Death Pathways: The observed cell death may not be primarily mediated by caspase-8. Consider investigating other cell death pathways.

  • Improper Storage/Handling: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[3]

  • High DMSO Concentration: The final concentration of DMSO in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced toxicity, which could mask the specific effects of the inhibitor.[1][3]

Data Presentation

Table 1: Stability of this compound Stock Solutions

Storage ConditionFormStability
-20°C to -70°CLyophilizedUp to 1 year[1]
-20°CReconstituted in DMSOUp to 6 months[1][2]

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Media

This protocol outlines a method to assess the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Your cell culture medium of interest (e.g., DMEM + 10% FBS)

  • 37°C incubator with 5% CO2

  • HPLC or LC-MS system for analysis

  • Control cell culture plates (without cells)

Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

    • Prepare your complete cell culture medium.

    • Spike the cell culture medium with this compound to a final working concentration (e.g., 50 µM).

  • Incubation:

    • Aliquot the this compound-containing medium into sterile tubes or wells of a cell culture plate (without cells to avoid cellular uptake and metabolism).

    • Incubate the samples at 37°C in a 5% CO2 incubator.

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Immediately after collection, store the samples at -80°C to prevent further degradation until analysis.

  • Analysis:

    • Thaw the samples and analyze the concentration of intact this compound using a validated HPLC or LC-MS method.

    • A standard curve of this compound in the same medium should be prepared to quantify the concentrations accurately.

  • Data Interpretation:

    • Plot the concentration of this compound against time.

    • From this plot, you can determine the rate of degradation and the half-life (t½) of the inhibitor in your specific cell culture medium.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep Preparation of this compound in Cell Culture Media incubate Incubation at 37°C, 5% CO2 (Cell-Free) prep->incubate sample Sample Collection at Various Time Points incubate->sample store Storage at -80°C sample->store analyze Analysis by HPLC or LC-MS store->analyze interpret Data Interpretation: Determine Half-Life analyze->interpret

Caption: Workflow for determining this compound stability in media.

caspase8_pathway Simplified Caspase-8 Signaling Pathway death_receptor Death Receptors (e.g., Fas, TNFR1) disc DISC Formation (FADD, Pro-caspase-8) death_receptor->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 active_caspase8 Active Caspase-8 pro_caspase8->active_caspase8 Dimerization & Autocatalysis downstream Downstream Caspase Activation (e.g., Caspase-3) active_caspase8->downstream z_ietd_fmk This compound z_ietd_fmk->active_caspase8 Inhibition apoptosis Apoptosis downstream->apoptosis

References

Potential off-target effects of Z-IETD-fmk on other caspases.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the caspase inhibitor, Z-IETD-fmk.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a cell-permeable, irreversible inhibitor primarily designed to target caspase-8.[1][2][3][4][5] The tetrapeptide sequence, IETD (isoleucyl-glutamyl-threonyl-aspartic acid), is preferentially recognized by caspase-8.[6]

Q2: Is this compound completely specific for caspase-8?

A2: No, like many peptide-based inhibitors, this compound is not entirely specific for caspase-8 and can exhibit off-target effects on other caspases and even other proteases. It is known to inhibit other caspases, such as caspase-3, caspase-9, and caspase-10, although generally with lower potency.[1][4] It has also been identified as an inhibitor of granzyme B.[1][4][7]

Q3: What are the known non-caspase off-target effects of this compound?

A3: this compound has been shown to have off-target effects independent of caspase inhibition. For instance, it can suppress T-cell proliferation and block the NF-κB signaling pathway in activated primary T-cells.[1][8] Additionally, it has been reported that the related pan-caspase inhibitor Z-VAD-fmk can induce autophagy by inhibiting the enzyme N-glycanase 1 (NGLY1), an effect that may also be relevant for this compound.

Q4: I am observing unexpected cellular effects that don't seem to be related to caspase-8 inhibition. What could be the cause?

A4: Unexpected cellular effects could be due to the off-target inhibition of other caspases or non-caspase proteins. For example, if you are studying apoptosis, inhibition of other caspases like caspase-3 or -9 could confound your results. Furthermore, effects on signaling pathways like NF-κB or the induction of autophagy could lead to unanticipated phenotypes.[1][8] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects.

Q5: How can I minimize the off-target effects of this compound in my experiments?

A5: To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound, which should be determined empirically for your specific cell type and experimental conditions. Titrating the inhibitor concentration is crucial.[9] Additionally, consider using a negative control peptide, such as Z-FA-fmk, which has a similar structure but does not inhibit caspases, to distinguish between caspase-dependent and -independent effects. For studies where broad caspase inhibition is a concern, consider alternative, more specific inhibitors if available for your target of interest.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Incomplete inhibition of apoptosis. 1. Suboptimal inhibitor concentration.2. Cell-type specific resistance.3. Activation of caspase-independent cell death pathways.1. Perform a dose-response curve to determine the optimal concentration of this compound.2. Confirm caspase-8 activation in your model. 3. Investigate markers of other cell death pathways (e.g., necroptosis, autophagy).
Unexpected changes in gene expression or protein activity. Off-target effects on signaling pathways (e.g., NF-κB).[1][8]1. Use a lower concentration of this compound.2. Include a negative control inhibitor (e.g., Z-FA-fmk).3. Validate your findings using a more specific caspase-8 inhibitor or genetic approaches (e.g., siRNA).
Induction of autophagy observed. Off-target inhibition of NGLY1.1. Monitor autophagic markers (e.g., LC3-II conversion).2. Consider using an alternative caspase inhibitor with a different chemical scaffold that does not inhibit NGLY1.
Variability between experiments. 1. Inconsistent inhibitor preparation.2. Differences in cell culture conditions.1. Prepare fresh stock solutions of this compound in DMSO and store in aliquots at -20°C to avoid freeze-thaw cycles.2. Standardize cell seeding density, treatment times, and other experimental parameters.

Data Presentation

Inhibitory Profile of this compound Against Various Caspases

The following table summarizes the available quantitative data on the inhibitory potency of this compound against different human caspases. IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

CaspaseIC50 (nM)Reference
Caspase-8350[2]
Caspase-8460[1]
Caspase-93700
Caspase-105760
Caspase-1Data not available
Caspase-2Data not available
Caspase-3Partially inhibits[1][4]
Caspase-4Data not available
Caspase-5Data not available
Caspase-6Data not available
Caspase-7Data not available

Note: The inhibitory activity of this compound can vary depending on the assay conditions and the source of the enzyme.

Experimental Protocols

Protocol for Determining the IC50 of this compound

This protocol provides a general framework for determining the IC50 value of this compound against a specific caspase using a fluorometric assay.

Materials:

  • Recombinant active caspase enzyme

  • Caspase-specific fluorogenic substrate (e.g., Ac-IETD-AFC for caspase-8)

  • This compound

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of this compound in assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM).

    • Prepare the recombinant caspase enzyme at the recommended concentration in assay buffer.

    • Prepare the fluorogenic substrate at the recommended concentration in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Assay buffer

      • Diluted this compound or DMSO (for control)

      • Recombinant caspase enzyme

    • Include control wells with:

      • Enzyme and DMSO (no inhibitor)

      • Substrate only (no enzyme)

      • Buffer only

  • Incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the fluorogenic substrate to all wells to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore being used (e.g., Ex/Em = 400/505 nm for AFC).

    • Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

    • Normalize the reaction rates to the control (no inhibitor) to get the percent inhibition.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Pathway and this compound Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Death Receptor Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Recruits & Activates Death Ligand Death Ligand Death Ligand->Death Receptor Binds Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cleaves & Activates This compound This compound This compound->Caspase-8 Inhibits Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: this compound inhibits the extrinsic apoptosis pathway by targeting caspase-8.

Experimental_Workflow IC50 Determination Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup Incubation Incubation Assay Setup->Incubation Initiate Reaction Initiate Reaction Incubation->Initiate Reaction Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Determine IC50 Determine IC50 Data Analysis->Determine IC50

Caption: A typical experimental workflow for determining the IC50 of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Unexpected Results Unexpected Results Check Concentration Check Concentration Unexpected Results->Check Concentration Review Protocol Review Protocol Unexpected Results->Review Protocol Consider Off-Target Effects Consider Off-Target Effects Unexpected Results->Consider Off-Target Effects Refine Experiment Refine Experiment Check Concentration->Refine Experiment Review Protocol->Refine Experiment Inhibition of Other Caspases Inhibition of Other Caspases Consider Off-Target Effects->Inhibition of Other Caspases NF-kB Pathway NF-kB Pathway Consider Off-Target Effects->NF-kB Pathway Autophagy Induction Autophagy Induction Consider Off-Target Effects->Autophagy Induction Use Controls Use Controls Inhibition of Other Caspases->Use Controls NF-kB Pathway->Use Controls Autophagy Induction->Use Controls Use Controls->Refine Experiment

Caption: A logical approach to troubleshooting unexpected experimental outcomes with this compound.

References

Technical Support Center: Z-IETD-fmk for Complete Caspase-8 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the effective use of Z-IETD-fmk, a potent and irreversible inhibitor of caspase-8. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving complete and specific inhibition of caspase-8 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it inhibit caspase-8?

This compound is a highly specific, cell-permeable tetrapeptide inhibitor of caspase-8.[1][2][3] Its design is based on the preferred recognition sequence of caspase-8 (Ile-Glu-Thr-Asp or IETD).[1][3] The fluoromethyl ketone (fmk) group allows it to form an irreversible covalent bond with the active site of caspase-8, thereby completely blocking its proteolytic activity.[4][5]

Q2: What is the optimal concentration of this compound to use in cell culture?

The optimal concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the duration of the experiment.[4] However, a general working concentration range is between 1 µM and 100 µM.[1][4] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup. For example, in Jurkat cells, 20 µM this compound was shown to effectively reduce camptothecin-induced apoptosis.[6]

Q3: How should I dissolve and store this compound?

This compound should be dissolved in high-purity dimethyl sulfoxide (DMSO) to create a stock solution.[4][6] For long-term storage, the lyophilized powder is stable for up to one year when stored at -20°C to -70°C.[4] Once reconstituted in DMSO, the stock solution is stable for up to 6 months at -20°C.[1][4] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6]

Q4: How long should I pre-incubate my cells with this compound?

A pre-incubation period of 30 minutes to 1 hour is generally sufficient for the inhibitor to permeate the cell membrane and inhibit caspase-8.[6][7] However, the optimal pre-incubation time may vary depending on the cell line and experimental conditions.

Q5: Can this compound be used in in vivo studies?

Yes, this compound is cell-permeable and has been used in in vivo animal studies.[4] For in vivo applications, the inhibitor is typically administered systemically, for example, via intraperitoneal injection.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Incomplete inhibition of caspase-8 activity. Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell type or stimulus.Perform a dose-response experiment to determine the optimal concentration (e.g., 10 µM, 20 µM, 50 µM, 100 µM).
Insufficient pre-incubation time: The inhibitor may not have had enough time to effectively penetrate the cells and bind to caspase-8.Increase the pre-incubation time (e.g., 1 hour, 2 hours) before adding the apoptotic stimulus.
Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to reduced activity.Prepare fresh aliquots of the inhibitor from a properly stored stock solution.
High cell density: A high number of cells may require a higher concentration of the inhibitor for complete inhibition.Optimize cell seeding density for your experiments.
Observed cell death despite this compound treatment. Activation of alternative cell death pathways: Inhibition of caspase-8 can sometimes lead to the activation of other cell death pathways, such as necroptosis.[1][9]Consider co-treatment with an inhibitor of necroptosis, such as Necrostatin-1 (a RIPK1 inhibitor), to determine if this pathway is activated.
Caspase-8 independent apoptosis: The apoptotic stimulus may be activating the intrinsic (mitochondrial) pathway of apoptosis, which is independent of caspase-8.[9][10]Investigate the involvement of the intrinsic pathway by examining the activation of caspase-9. Consider using a pan-caspase inhibitor like Z-VAD-fmk for broader apoptosis inhibition.
Off-target effects or cytotoxicity: At very high concentrations, this compound or the DMSO solvent may exhibit some cytotoxicity.[4][6]Perform a toxicity control experiment with different concentrations of this compound and DMSO alone. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).[4][6]
Unexpected experimental results. This compound can have non-apoptotic effects: Caspase-8 has roles beyond apoptosis, including in inflammation and cell survival.[9][11] Inhibiting its activity can therefore have broader cellular consequences.Carefully review the literature for non-apoptotic roles of caspase-8 in your experimental system. Consider the potential impact of its inhibition on pathways like NF-κB signaling.[11]
Inhibitor specificity: While this compound is highly specific for caspase-8, some cross-reactivity with other caspases or proteases like granzyme B has been reported.[2][12]Confirm the specific inhibition of caspase-8 cleavage and activity using Western blotting.

Experimental Protocols

Protocol 1: Confirmation of Caspase-8 Inhibition by Western Blotting

This protocol describes how to verify the effective inhibition of caspase-8 by this compound by analyzing the cleavage of pro-caspase-8 and its downstream target, pro-caspase-3.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent (e.g., TNF-α, FasL)

  • This compound (stock solution in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against pro-caspase-8, cleaved caspase-8, pro-caspase-3, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentration of this compound (or DMSO as a vehicle control) for 1 hour.

  • Apoptosis Induction: Add the apoptosis-inducing agent to the cell culture medium and incubate for the desired time period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Analyze the band intensities to assess the levels of pro-caspase-8, cleaved caspase-8, pro-caspase-3, and cleaved caspase-3. Complete inhibition should result in a significant reduction or absence of the cleaved forms of these caspases in the this compound treated samples compared to the apoptosis-induced control.

Signaling Pathways and Experimental Workflow Diagrams

Extrinsic_Apoptosis_Pathway Death Ligand (e.g., FasL, TNF-α) Death Ligand (e.g., FasL, TNF-α) Death Receptor (e.g., Fas, TNFR1) Death Receptor (e.g., Fas, TNFR1) Death Ligand (e.g., FasL, TNF-α)->Death Receptor (e.g., Fas, TNFR1) FADD FADD Death Receptor (e.g., Fas, TNFR1)->FADD Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 DISC Death-Inducing Signaling Complex (DISC) FADD->DISC Pro-caspase-8->DISC Active Caspase-8 Active Caspase-8 DISC->Active Caspase-8 Pro-caspase-3 Pro-caspase-3 Active Caspase-8->Pro-caspase-3 Bid Bid Active Caspase-8->Bid This compound This compound This compound->Active Caspase-8 Active Caspase-3 Active Caspase-3 Pro-caspase-3->Active Caspase-3 Apoptosis Apoptosis Active Caspase-3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Active Caspase-9 Active Caspase-9 Apoptosome->Active Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Active Caspase-9->Pro-caspase-3

Caption: Extrinsic apoptosis pathway showing this compound inhibition of caspase-8.

Troubleshooting_Workflow cluster_0 Experimental Observation cluster_1 Troubleshooting Steps cluster_2 Expected Outcome Incomplete Caspase-8 Inhibition Incomplete Caspase-8 Inhibition Optimize Concentration Optimize Concentration Incomplete Caspase-8 Inhibition->Optimize Concentration Increase Pre-incubation Time Increase Pre-incubation Time Incomplete Caspase-8 Inhibition->Increase Pre-incubation Time Check Inhibitor Quality Check Inhibitor Quality Incomplete Caspase-8 Inhibition->Check Inhibitor Quality Assess Alternative Death Pathways Assess Alternative Death Pathways Incomplete Caspase-8 Inhibition->Assess Alternative Death Pathways Verify with Western Blot Verify with Western Blot Optimize Concentration->Verify with Western Blot Increase Pre-incubation Time->Verify with Western Blot Check Inhibitor Quality->Verify with Western Blot Complete Caspase-8 Inhibition Complete Caspase-8 Inhibition Verify with Western Blot->Complete Caspase-8 Inhibition

Caption: Troubleshooting workflow for incomplete caspase-8 inhibition.

References

The effect of serum concentration on Z-IETD-fmk efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the caspase-8 inhibitor, Z-IETD-fmk.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue Possible Cause Recommended Solution
Reduced or no inhibition of apoptosis Inhibitor concentration is too low: The effective concentration of this compound can vary depending on the cell type, the apoptotic stimulus, and the serum concentration in the culture medium.[1]Perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions. A typical starting range is 10-100 µM.[1]
Serum protein binding: Components of fetal bovine serum (FBS) or other sera can bind to small molecule inhibitors, reducing their effective concentration.If high serum concentration is suspected to be the issue, consider performing a pilot experiment comparing this compound efficacy in low-serum (e.g., 1-2% FBS) versus high-serum (e.g., 10-20% FBS) media. It is also recommended to dilute the this compound stock solution in a protein-containing buffer or medium with 5-10% FBS immediately before use, which may help prevent non-specific binding to plasticware.[1]
Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to its degradation.Store the this compound stock solution (in DMSO) at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
Cell permeability issues: While this compound is designed to be cell-permeable, different cell lines can have varying rates of uptake.Increase the pre-incubation time of the cells with this compound before inducing apoptosis to allow for sufficient intracellular accumulation.
Inconsistent results between experiments Variability in serum lots: Different lots of FBS can contain varying levels of endogenous molecules that may affect inhibitor activity.If possible, use the same lot of FBS for a series of related experiments. When switching to a new lot, it is advisable to re-optimize the this compound concentration.
Inconsistent timing of inhibitor addition: The timing of this compound addition relative to the apoptotic stimulus is critical.Add this compound to the cell culture at a consistent time point in your experimental protocol, typically before or concurrently with the apoptotic stimulus.[3]
Observed cytotoxicity at high concentrations Off-target effects: At very high concentrations, small molecule inhibitors can have non-specific effects on cellular pathways.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include a vehicle control (DMSO) at the same concentration as used for the inhibitor to assess the effect of the solvent on cell viability.
DMSO toxicity: The final concentration of DMSO in the cell culture medium may be too high.Ensure the final DMSO concentration in your culture medium does not exceed a level that is toxic to your specific cell line, typically below 0.5%.[2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of caspase-8.[4] It is a tetrapeptide (Ile-Glu-Thr-Asp) that mimics the cleavage site of pro-caspase-8. The fluoromethylketone (fmk) group forms an irreversible covalent bond with the cysteine in the active site of caspase-8, thereby inactivating the enzyme.[5]

Q2: How does serum concentration in the cell culture medium affect the efficacy of this compound?

A2: The protein components of serum, such as albumin, can bind to small molecule inhibitors like this compound. This binding can reduce the free, active concentration of the inhibitor available to the cells, potentially lowering its efficacy. The extent of this effect can vary depending on the specific serum batch and concentration. Therefore, it is crucial to titrate the this compound concentration for your specific cell type and culture conditions. Some protocols recommend diluting the inhibitor in a protein-containing buffer or medium with 5-10% serum just before use, which may help to minimize non-specific binding to labware and maintain stability.[1]

Q3: What is the recommended working concentration for this compound?

A3: The optimal working concentration of this compound can vary significantly depending on the cell line, the nature and strength of the apoptotic stimulus, and the serum concentration. A common starting range for cell culture experiments is 10-100 µM.[1] It is highly recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).[1][2] This stock solution should be stored at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2]

Q5: Can this compound inhibit other caspases?

A5: While this compound is designed to be a selective inhibitor of caspase-8, like many small molecule inhibitors, it may exhibit some off-target effects at higher concentrations. It is important to use the lowest effective concentration to minimize the potential for non-specific inhibition of other caspases or cellular proteases.

Experimental Protocols

General Protocol for Assessing this compound Efficacy in Cell Culture

This protocol provides a general framework for testing the ability of this compound to inhibit apoptosis in a cell line of interest.

1. Cell Seeding:

  • Seed your cells of interest in a multi-well plate at a density that will allow for optimal growth and response to the apoptotic stimulus.

2. This compound Pre-incubation:

  • On the day of the experiment, prepare fresh dilutions of this compound in your complete cell culture medium (containing the desired serum concentration).

  • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. It is recommended to test a range of concentrations (e.g., 10, 25, 50, 100 µM) and include a vehicle control (DMSO at the same final concentration).

  • Incubate the cells with this compound for a pre-determined period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

3. Induction of Apoptosis:

  • After the pre-incubation period, add the apoptotic stimulus (e.g., TNF-α, FasL, TRAIL, or a chemotherapeutic agent) to the wells.

  • Include a negative control (no apoptotic stimulus) and a positive control (apoptotic stimulus with vehicle).

4. Incubation:

  • Incubate the plate for a period sufficient to induce a measurable apoptotic response in the positive control group (this time will vary depending on the stimulus and cell type).

5. Assessment of Apoptosis:

  • Measure the extent of apoptosis using a suitable assay. Common methods include:

    • Annexin V/Propidium Iodide (PI) Staining: Detects early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptotic cells by flow cytometry or fluorescence microscopy.

    • Caspase Activity Assays: Measure the activity of downstream effector caspases (e.g., caspase-3/7) using a luminogenic or fluorogenic substrate.

    • TUNEL Assay: Detects DNA fragmentation in apoptotic cells.

    • Western Blotting: Analyze the cleavage of key apoptotic proteins such as PARP or pro-caspase-3.

Caspase-8 Signaling Pathway

Caspase8_Pathway Ligand Death Ligand (e.g., TNF-α, FasL) Receptor Death Receptor (e.g., TNFR1, Fas) Ligand->Receptor Binds to DISC Death-Inducing Signaling Complex (DISC) Receptor->DISC Recruits ProCasp8 Pro-caspase-8 DISC->ProCasp8 Recruits & Dimerizes Casp8 Active Caspase-8 ProCasp8->Casp8 Autocatalytic Cleavage ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Cleaves & Activates ZIETD This compound ZIETD->Casp8 Inhibits Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Caspase-8 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound Efficacy

Experimental_Workflow Start Start: Seed Cells Preincubation Pre-incubate with This compound or Vehicle Start->Preincubation ApoptosisInduction Add Apoptotic Stimulus Preincubation->ApoptosisInduction Incubation Incubate for Defined Period ApoptosisInduction->Incubation DataCollection Measure Apoptosis Incubation->DataCollection Analysis Analyze Data DataCollection->Analysis

Caption: A typical experimental workflow for evaluating this compound efficacy.

References

Validation & Comparative

Validating Z-IETD-fmk Inhibitory Activity: A Comparative Guide for Cell-Free Caspase-8 Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the validation of specific inhibitor activity is paramount. This guide provides a comprehensive comparison of the caspase-8 inhibitor, Z-IETD-fmk, with alternative compounds in a cell-free assay format. We present supporting experimental data, detailed protocols, and visual workflows to facilitate the objective assessment of its inhibitory performance.

Performance Comparison of Caspase-8 Inhibitors

The inhibitory potency of this compound and its alternatives against caspase-8 can be quantitatively assessed by determining their half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay. The following table summarizes the IC50 values for several commercially available caspase-8 inhibitors, providing a clear comparison of their efficacy.

InhibitorTarget Caspase(s)IC50 (nM) in Cell-Free Assay
This compound Caspase-8 350 [1][2]
Ac-LESD-CMKCaspase-850[1][2]
z-LEHD-FMKCaspase-8, Caspase-90.70 (for Caspase-8)[1]
Q-VD-OphPan-caspase25 - 400[3]
Ac-DEVD-CHOCaspase-3, Caspase-7, Caspase-80.92 (Ki, nM for Caspase-8)[3]

Note: Lower IC50 values indicate higher potency. Data is compiled from various sources and assay conditions may differ.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is crucial to visualize its place in the extrinsic apoptosis pathway. Furthermore, a clear experimental workflow for validating its inhibitory activity is essential for reproducible results.

Extrinsic_Apoptosis_Pathway Extrinsic Apoptosis Signaling Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC Death-Inducing Signaling Complex (DISC) (FADD, Pro-Caspase-8) DeathReceptor->DISC recruits ActiveCasp8 Active Caspase-8 DISC->ActiveCasp8 activates ProCasp8 Pro-Caspase-8 EffectorCaspases Effector Caspases (Caspase-3, -6, -7) ActiveCasp8->EffectorCaspases activates ZIETD This compound ZIETD->ActiveCasp8 inhibits Apoptosis Apoptosis EffectorCaspases->Apoptosis leads to

A diagram of the extrinsic apoptosis pathway.

CellFree_Caspase8_Inhibition_Assay Cell-Free Caspase-8 Inhibition Assay Workflow Start Start PrepareReagents Prepare Reagents: - Recombinant Caspase-8 - Fluorogenic Substrate (Ac-IETD-AFC) - Assay Buffer - this compound & Alternatives Start->PrepareReagents IncubateInhibitor Pre-incubate Caspase-8 with varying concentrations of inhibitor (e.g., this compound) PrepareReagents->IncubateInhibitor AddSubstrate Initiate reaction by adding fluorogenic substrate IncubateInhibitor->AddSubstrate MeasureFluorescence Measure fluorescence kinetically at Ex/Em = 400/505 nm AddSubstrate->MeasureFluorescence AnalyzeData Analyze data: - Plot fluorescence vs. time - Calculate initial reaction rates - Determine IC50 values MeasureFluorescence->AnalyzeData End End AnalyzeData->End

Workflow for a cell-free caspase-8 inhibition assay.

Experimental Protocols

A detailed methodology is crucial for the accurate and reproducible validation of this compound's inhibitory activity. Below is a generalized protocol for a cell-free caspase-8 inhibition assay using a fluorogenic substrate.

Objective:

To determine the IC50 value of this compound and other inhibitors against recombinant human caspase-8.

Materials:
  • Recombinant Human Caspase-8

  • Caspase-8 fluorogenic substrate (e.g., Ac-IETD-AFC)

  • This compound and other test inhibitors

  • Assay Buffer (e.g., 25 mM HEPES, 0.1% w/v CHAPS, 10 mM DTT, pH 7.5)

  • DMSO (for dissolving inhibitors)

  • 96-well black microplate

  • Fluorescent plate reader

Procedure:
  • Reagent Preparation:

    • Prepare a stock solution of this compound and other inhibitors in DMSO. A typical starting stock concentration is 10 mM.

    • Create a serial dilution of each inhibitor in Assay Buffer to achieve a range of final concentrations for the assay.

    • Dilute the recombinant human caspase-8 to a working concentration in Assay Buffer (e.g., 0.3 ng/µL).

    • Dilute the fluorogenic substrate Ac-IETD-AFC to a working concentration in Assay Buffer (e.g., 100 µM).

  • Assay Setup:

    • In a 96-well black microplate, add the diluted inhibitors to their respective wells. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control (Assay Buffer only).

    • Add the diluted recombinant caspase-8 solution to all wells except the no-enzyme control.

    • Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the diluted fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescent plate reader and begin kinetic measurements.

    • Record the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm every 1-2 minutes for a total of 30-60 minutes.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

    • Normalize the reaction velocities to the vehicle control (100% activity).

    • Plot the percentage of caspase-8 activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each inhibitor by fitting the data to a four-parameter logistic dose-response curve.

This comprehensive guide provides the necessary data, visual aids, and detailed protocols to effectively validate the inhibitory activity of this compound in a cell-free caspase-8 assay and compare its performance against relevant alternatives. By following these guidelines, researchers can obtain robust and reliable data to inform their studies on apoptosis and drug development.

References

Is Z-IETD-fmk or a genetic knockout of caspase-8 more effective?

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Caspase-8 is a critical cysteine protease that functions as a master regulator of cellular fate, playing a central role in the extrinsic apoptosis pathway and as a key inhibitor of necroptosis, a form of programmed necrosis.[1][2] Its intricate involvement in cell death and survival pathways makes it a significant target for research in fields ranging from immunology to oncology. Researchers aiming to elucidate the function of caspase-8 typically employ two primary methods of inhibition: the use of the chemical inhibitor Z-IETD-fmk or the genetic knockout of the CASP8 gene.

This guide provides an objective comparison of these two methodologies, presenting experimental data, detailed protocols, and an analysis of their respective strengths and weaknesses to assist researchers in selecting the most appropriate tool for their experimental needs.

Mechanism of Action

This compound: This agent is a cell-permeable, irreversible inhibitor of caspase-8.[3] It is a synthetic tetrapeptide (Ile-Glu-Thr-Asp) that mimics the substrate recognition sequence of caspase-8.[4][5] The fluoromethyl ketone (fmk) group forms a covalent bond with the cysteine in the active site of caspase-8, thereby irreversibly inactivating the enzyme.[4] Its design includes modifications like a benzyloxycarbonyl group (Z) and O-methyl side chains to enhance cell permeability and stability.[3][4]

Caspase-8 Genetic Knockout: This approach involves the permanent deletion or disruption of the CASP8 gene, resulting in the complete absence of caspase-8 protein expression. This is typically achieved using genome-editing technologies like CRISPR/Cas9 or through conditional knockout systems such as Cre/loxP, which allows for tissue-specific gene deletion in animal models.[6][7] Genetic knockout provides the most definitive method for studying the loss-of-function phenotype.

Comparative Analysis: this compound vs. Caspase-8 Knockout

The choice between a chemical inhibitor and a genetic knockout depends heavily on the specific experimental question, model system, and desired level of control.

FeatureThis compound (Chemical Inhibition)Caspase-8 Knockout (Genetic Ablation)
Specificity Moderate to High: Highly selective for caspase-8 but can exhibit off-target effects, including inhibition of granzyme B and potential cross-inhibition of other caspases at high concentrations.[8][9]Very High: Complete and specific ablation of the Caspase-8 protein.
Reversibility Irreversible: Forms a covalent bond with the enzyme active site.[3]Irreversible: Permanent genetic modification.
Temporal Control High: The inhibitor can be added at any point during an experiment to study acute effects.Low: The gene is constitutively absent, making it difficult to study its role at specific time points unless inducible systems are used.
Completeness Dose-dependent: Inhibition may be incomplete depending on the concentration used and cellular uptake.[8]Complete: Total absence of the target protein.[7]
Off-Target Effects Can have off-target effects on other proteases like granzyme B.[8] Some peptide-fmk inhibitors have been shown to inhibit other proteins like NGLY1.[10]Can induce long-term compensatory mechanisms by the cell to cope with the absence of the protein.[11]
Phenotypic Outcome Allows for the study of acute loss of enzymatic function.Reveals the consequences of a complete and long-term absence of the protein, which can be embryonic lethal in full knockouts.[12]
In Vivo Use Can be administered systemically in animal models.[9][13]Requires the generation of knockout or conditional knockout animal models, which is time-consuming and expensive.[14]
Ease of Use & Cost Relatively simple, fast, and inexpensive to use in cell culture.Technically demanding, time-consuming, and costly to generate knockout cell lines or animals.

Signaling Pathway Diagrams

To visualize the impact of these two methods, the following diagrams illustrate the central role of caspase-8.

Extrinsic_Apoptosis cluster_DISC Death-Inducing Signaling Complex (DISC) FADD FADD Pro_Casp8 Pro-caspase-8 FADD->Pro_Casp8 Casp8 Active Caspase-8 Pro_Casp8->Casp8 Dimerization & Autocleavage Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Receptor->FADD Ligand Ligand (e.g., FasL, TNFα) Ligand->Death_Receptor Casp3 Caspase-3 Casp8->Casp3 Cleavage & Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Extrinsic apoptosis pathway initiated by caspase-8 activation.

Necroptosis_Pathway cluster_Necrosome Necrosome RIPK1_p p-RIPK1 RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p MLKL MLKL RIPK3_p->MLKL Phosphorylation MLKL_p p-MLKL Necroptosis Necroptosis MLKL_p->Necroptosis Oligomerization & Membrane Permeabilization TNFR1 TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 TNF TNFα TNF->TNFR1 RIPK3 RIPK3 RIPK1->RIPK3 RHIM domain interaction RIPK3->RIPK1 Phosphorylation MLKL->MLKL_p Casp8 Caspase-8 Casp8->RIPK1 Cleavage & Inhibition Casp8->RIPK3 Cleavage & Inhibition Inhibition_Node This compound or Knockout Inhibition_Node->Casp8

Caption: Caspase-8 inhibits necroptosis by cleaving RIPK1 and RIPK3.

Quantitative Data Summary

Experimental data highlights the functional consequences of inhibiting or ablating caspase-8.

Table 2: Inhibition of Fas-Induced Apoptosis in Jurkat Cells

Treatment ConditionApoptotic Cells (%)Data Source
Untreated Control~5% (baseline)[5]
Anti-Fas Antibody (CH-11)94%[5]
Anti-Fas Antibody + 40 µM this compound19%[5]
Camptothecin~42%[3]
Camptothecin + 20 µM this compound~5% (baseline)[3]

This table summarizes data showing that this compound effectively blocks death receptor-mediated apoptosis.

Table 3: In Vivo Pro-inflammatory Effects of this compound in Mice

Treatment (Peritoneal Lavage Fluid)IL-1β (pg/mL)Neutrophil Count (x10⁶)Data Source
Vehicle Control< 50< 0.5[9]
This compound (6 mg/kg) at 4h~1000~10[9]

This table presents data indicating that in vivo inhibition of caspase-8 with this compound can induce a pro-inflammatory response, an effect linked to RIPK1/RIPK3 signaling.[9]

Experimental Protocols

Protocol 1: In Vitro Inhibition of Apoptosis using this compound

This protocol is a generalized procedure based on common practices.[3][15]

  • Cell Culture: Seed cells (e.g., Jurkat T-cells) in a suitable culture plate (e.g., 6-well plate) at a density of 0.3–0.6 x 10⁶ cells/well and allow them to adhere or stabilize overnight.

  • Inhibitor Preparation: Reconstitute lyophilized this compound in sterile DMSO to create a concentrated stock solution (e.g., 10-100 mM).[3][5] Store aliquots at -20°C.

  • Pre-incubation: Dilute the this compound stock solution in culture medium to the desired final working concentration (typically 1-50 µM).[4][13] Pre-incubate the cells with the this compound-containing medium for 30 minutes to 1 hour at 37°C.

  • Apoptosis Induction: Add the apoptotic stimulus (e.g., anti-Fas antibody at 100 ng/mL or camptothecin at 4 µM) directly to the wells containing the inhibitor.[3][5]

  • Incubation: Incubate for the required duration to induce apoptosis (e.g., 3-6 hours).

  • Analysis: Harvest the cells and assess apoptosis using methods such as Annexin V/PI staining followed by flow cytometry, or by measuring caspase-3/7 activity.[3][5]

Caption: Experimental workflow for this compound-mediated inhibition.

Protocol 2: Conceptual Workflow for Generating Caspase-8 Knockout Cells via CRISPR/Cas9

This protocol outlines the key steps for creating a stable knockout cell line.

  • sgRNA Design and Synthesis: Design two or more single guide RNAs (sgRNAs) targeting a critical early exon of the CASP8 gene to induce a frameshift mutation upon non-homologous end joining (NHEJ) repair.

  • Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

  • Transfection/Transduction: Introduce the CRISPR/Cas9-sgRNA plasmid into the target cell line (e.g., HEK293, B16-F10) using lipid-based transfection or lentiviral transduction.[11][16]

  • Selection and Clonal Isolation: Select transfected/transduced cells using an appropriate marker (e.g., puromycin). Isolate single cells into a 96-well plate to grow clonal populations.

  • Screening and Validation:

    • Genomic DNA PCR: Screen individual clones for the presence of insertions/deletions (indels) at the target site.

    • Sanger Sequencing: Sequence the PCR products from positive clones to confirm the frameshift mutation.

    • Western Blot: Perform a Western blot for caspase-8 on lysates from validated clones to confirm the complete absence of protein expression.[7]

  • Functional Validation: Functionally test the knockout clone by treating with a death receptor ligand (e.g., TNFα + CHX) and confirming resistance to apoptosis.[11]

Discussion and Recommendations

This compound: The Tool for Acute and Controlled Inhibition

This compound is most effective for experiments requiring temporal control. Its ability to be introduced at specific time points makes it ideal for dissecting the acute role of caspase-8 activity in a signaling cascade. It is also well-suited for dose-response studies and as a relatively inexpensive preliminary tool to determine if caspase-8 inhibition produces a phenotype of interest before committing to the generation of a knockout model. However, researchers must be cautious of potential off-target effects, especially at higher concentrations, and should include appropriate controls, such as a negative control peptide like Z-FA-FMK.[3][17]

Caspase-8 Knockout: The Gold Standard for Definitive Function

A genetic knockout provides the most unambiguous evidence for the role of the caspase-8 protein. It eliminates concerns about incomplete inhibition or chemical off-target effects. This method is superior for long-term studies and for investigating the non-enzymatic, scaffolding functions of caspase-8, which a chemical inhibitor cannot address.[1][18] The major drawbacks are the embryonic lethality of full knockouts in mice, which necessitates the use of more complex and costly conditional knockout models, and the potential for cells to develop compensatory mechanisms over time.[19]

The choice between this compound and a caspase-8 knockout is not a matter of one being universally "better," but rather which is more appropriate for the research question at hand.

  • Use this compound for initial screening, dose-response experiments, and studies where temporal control of caspase-8's enzymatic activity is critical.

  • Use a Caspase-8 Knockout for definitive, long-term loss-of-function studies, for investigating non-enzymatic roles, and to avoid the confounding variable of chemical off-target effects. For in vivo studies, a conditional knockout is often essential.

References

Validating Z-IETD-fmk Specificity: A Comparative Guide Using Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell biology and drug discovery, the precise inhibition of specific caspases is paramount to elucidating their roles in apoptosis and other cellular processes. Z-IETD-fmk is a widely utilized cell-permeable, irreversible inhibitor of caspase-8. This guide provides a comprehensive comparison of this compound with alternative inhibitors and details the experimental validation of its specificity using a caspase activity assay.

Comparative Analysis of Caspase-8 Inhibitors

The efficacy and specificity of caspase inhibitors are critical for accurate experimental outcomes. This compound is designed to target the IETD tetrapeptide recognition sequence of caspase-8.[1][2] However, like many peptide-based inhibitors, it can exhibit off-target effects. A comparison with other caspase inhibitors, including those targeting different caspases, is essential to understand its specificity profile.

InhibitorPrimary TargetTypeReported IC50 for Caspase-8Notes on Specificity and Off-Target Effects
This compound Caspase-8 Irreversible~350 nMAlso inhibits granzyme B.[3][4] Can partially inhibit caspase-3 and PARP cleavage.[3][4] May affect T-cell proliferation independently of caspase inhibition.[5]
Ac-LESD-CMK Caspase-8Irreversible~50 nMShows higher potency for caspase-8 compared to this compound in some studies.
Z-LEHD-fmk Caspase-9Irreversible~70 nMPrimarily a caspase-9 inhibitor, but demonstrates significant cross-reactivity with caspase-8.
Z-VAD-fmk Pan-caspaseIrreversiblePotentA broad-spectrum inhibitor, not specific for caspase-8. Useful as a general apoptosis inhibitor control.[6]
Q-VD-OPh Pan-caspaseIrreversible25-400 nMA potent pan-caspase inhibitor with good cell permeability.[7][8]
Z-AEVD-fmk Caspase-10Irreversible-Primarily targets caspase-10, which is structurally similar to caspase-8.[9]

Signaling Pathways Involving Caspase-8

Caspase-8 plays a pivotal role as an initiator caspase in the extrinsic apoptosis pathway. Furthermore, it has a critical function in regulating necroptosis, a form of programmed necrosis.[10][11][12] Understanding these pathways is crucial when interpreting data from experiments using caspase-8 inhibitors.

Caspase8_Signaling Caspase-8 Signaling Pathways Ligand Death Ligand (e.g., FasL, TNFα) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor Binds DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Recruits RIPK1 RIPK1 Receptor->RIPK1 Casp8 Active Caspase-8 DISC->Casp8 Activates Casp3 Caspase-3 Activation Casp8->Casp3 Cleaves & Activates Casp8->RIPK1 Cleaves & Inhibits Apoptosis Apoptosis Casp3->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 Necrosome Necrosome Formation RIPK3->Necrosome MLKL MLKL Phosphorylation Necrosome->MLKL Necroptosis Necroptosis MLKL->Necroptosis ZIETD This compound ZIETD->Casp8 Inhibits

Caspase-8's dual role in apoptosis and necroptosis.

Experimental Workflow for Caspase-8 Activity Assay

To validate the specificity of this compound, a fluorometric caspase activity assay is a sensitive and quantitative method. This workflow outlines the key steps.

Caspase_Assay_Workflow Caspase-8 Activity Assay Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Induce_Apoptosis Induce Apoptosis in Cell Culture Harvest_Cells Harvest & Wash Cells Induce_Apoptosis->Harvest_Cells Lyse_Cells Lyse Cells on Ice Harvest_Cells->Lyse_Cells Centrifuge Centrifuge to Pellet Debris Lyse_Cells->Centrifuge Collect_Lysate Collect Supernatant (Lysate) Centrifuge->Collect_Lysate Protein_Quant Determine Protein Concentration Collect_Lysate->Protein_Quant Add_Lysate Add Lysate to Reaction Mix Protein_Quant->Add_Lysate Prepare_Reaction Prepare Reaction Mix (Buffer, DTT, Substrate) Prepare_Reaction->Add_Lysate Incubate Incubate at 37°C Add_Lysate->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data & Compare to Controls Measure_Fluorescence->Analyze_Data

A typical workflow for a fluorometric caspase-8 assay.

Detailed Experimental Protocol: Fluorometric Caspase-8 Activity Assay

This protocol is a synthesized guide for determining caspase-8 activity in cell lysates using the fluorogenic substrate IETD-AFC (7-amino-4-trifluoromethyl coumarin).[13][14]

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • This compound and other caspase inhibitors

  • Phosphate-buffered saline (PBS)

  • Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)

  • 2x Reaction Buffer (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT)

  • Dithiothreitol (DTT), 1 M stock

  • Caspase-8 substrate: IETD-AFC (1 mM stock in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Pre-incubate cells with this compound or other inhibitors at various concentrations for 1-2 hours. Include a vehicle control (DMSO).

    • Induce apoptosis using the desired stimulus and incubate for the appropriate time. Include an uninduced control.

  • Cell Lysate Preparation:

    • Harvest cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute at 4°C.

    • Carefully collect the supernatant (cytosolic extract) and keep it on ice.

  • Caspase Activity Assay:

    • Determine the protein concentration of each lysate.

    • In a 96-well black microplate, add 50 µL of 2x Reaction Buffer (freshly supplemented with DTT to a final concentration of 10 mM) to each well.

    • Add 50-200 µg of protein from your cell lysate to the wells. Adjust the volume with Cell Lysis Buffer to 50 µL.

    • Add 5 µL of the 1 mM IETD-AFC substrate to each well (final concentration 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Measurement and Analysis:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[13][14]

    • Subtract the background fluorescence (from a well with no lysate) from all readings.

    • Compare the fluorescence levels of the inhibitor-treated samples to the induced, untreated control to determine the percentage of inhibition.

Logical Framework for Specificity Validation

The validation of this compound's specificity relies on a logical series of experiments and controls.

Specificity_Validation_Logic Logical Framework for this compound Specificity Validation Hypothesis This compound specifically inhibits Caspase-8 Experiment1 Experiment 1: Dose-Response Inhibition Hypothesis->Experiment1 Experiment2 Experiment 2: Cross-Reactivity Panel Hypothesis->Experiment2 Experiment3 Experiment 3: Negative Control Inhibitor Hypothesis->Experiment3 Outcome1 Observation: Inhibition of Caspase-8 activity in a dose-dependent manner Experiment1->Outcome1 Outcome2 Observation: Minimal inhibition of other caspases (e.g., Caspase-3, -9) at effective Caspase-8 inhibitory concentrations Experiment2->Outcome2 Outcome3 Observation: Control inhibitor (e.g., Z-FA-fmk) shows no significant inhibition of apoptosis Experiment3->Outcome3 Conclusion Conclusion: This compound is a specific inhibitor of Caspase-8 under the tested experimental conditions Outcome1->Conclusion Outcome2->Conclusion Outcome3->Conclusion

Logical flow for validating inhibitor specificity.

References

Z-IETD-fmk: A Comparative Analysis of its Cross-Reactivity with Granzyme B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the caspase-8 inhibitor, Z-IETD-fmk, and its cross-reactivity with the serine protease granzyme B. The information presented herein is supported by experimental data to aid researchers in the selection and application of this inhibitor.

Executive Summary

This compound is a widely utilized cell-permeable, irreversible inhibitor of caspase-8, a key initiator caspase in the apoptotic signaling cascade. While it exhibits potent inhibition of caspase-8, evidence indicates a degree of cross-reactivity with granzyme B, a cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-derived serine protease that also plays a crucial role in inducing apoptosis. This guide outlines the quantitative differences in the inhibitory activity of this compound against these two proteases, provides detailed experimental protocols for assessing this activity, and illustrates the signaling pathways involved.

Data Presentation

The inhibitory potency of this compound against caspase-8 and granzyme B has been quantified using IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. A lower value indicates greater potency.

Target Protease Inhibitor Inhibitory Value Value Type Reference
Caspase-8This compound0.46 µMIC50[1]
Caspase-8This compound350 nM (0.35 µM)IC50
Granzyme BThis compound1.5 µMKi

Experimental Protocols

The following are detailed methodologies for conducting in vitro inhibition assays for caspase-8 and granzyme B.

Caspase-8 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available caspase-8 assay kits.[2]

Materials:

  • Recombinant human caspase-8

  • This compound (test inhibitor)

  • Caspase-8 substrate: Ac-IETD-AFC (Acetyl-Ile-Glu-Thr-Asp-7-amino-4-trifluoromethylcoumarin)

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.

    • Prepare a working solution of recombinant caspase-8 in Assay Buffer.

    • Prepare a working solution of Ac-IETD-AFC substrate in Assay Buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution or vehicle control (Assay Buffer with DMSO).

    • Add 50 µL of the caspase-8 working solution to each well.

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 100 µL of the Ac-IETD-AFC substrate solution to each well to initiate the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at time zero.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration by determining the change in fluorescence over time.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Granzyme B Inhibition Assay (Fluorometric)

This protocol is based on commercially available granzyme B activity assay kits.[3]

Materials:

  • Recombinant human granzyme B

  • This compound (test inhibitor)

  • Granzyme B substrate: Ac-IEPD-AFC (Acetyl-Ile-Glu-Pro-Asp-7-amino-4-trifluoromethylcoumarin)

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT, pH 7.2)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380-400 nm, Emission: ~500-505 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a working solution of recombinant granzyme B in Assay Buffer.

    • Prepare a working solution of Ac-IEPD-AFC substrate in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the this compound dilutions or vehicle control to the wells of the 96-well plate.

    • Add 50 µL of the granzyme B working solution to each well.

    • Incubate at room temperature for 10-15 minutes.

  • Initiation of Reaction:

    • Add 100 µL of the Ac-IEPD-AFC substrate solution to each well.

  • Measurement:

    • Measure the fluorescence intensity kinetically at 37°C for at least 30 minutes.

  • Data Analysis:

    • Determine the reaction rate from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value. For Ki determination, varying substrate concentrations should be used.

Signaling Pathways and Experimental Workflows

Apoptotic Signaling Pathways

The following diagrams illustrate the central roles of caspase-8 and granzyme B in the induction of apoptosis.

FASL FasL / TNF DeathReceptor Death Receptor (e.g., Fas, TNFR1) FASL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 recruitment Caspase8 Caspase-8 (active) Procaspase8->Caspase8 auto-activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activation Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Z_IETD_fmk This compound Z_IETD_fmk->Caspase8 inhibition

Figure 1. Extrinsic Apoptosis Pathway via Caspase-8.

cluster_target_cell Inside Target Cell CTL_NK CTL / NK Cell GranzymeB Granzyme B CTL_NK->GranzymeB Perforin Perforin CTL_NK->Perforin TargetCell Target Cell GranzymeB->TargetCell entry Perforin->TargetCell pore formation Procaspase8 Pro-caspase-8 Caspase8 Caspase-8 (active) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activation Bid Bid tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 activation Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 activation Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Z_IETD_fmk This compound Z_IETD_fmk->Caspase8 inhibition GranzymeB_in Granzyme B Z_IETD_fmk->GranzymeB_in inhibition GranzymeB_in->Procaspase8 activation GranzymeB_in->Bid cleavage

Figure 2. Granzyme B-Mediated Apoptosis Pathway.
Experimental Workflow

The following diagram outlines the general workflow for determining the inhibitory activity of this compound.

Start Start: Prepare Reagents InhibitorPrep Prepare this compound Serial Dilutions Start->InhibitorPrep EnzymePrep Prepare Enzyme Solution (Caspase-8 or Granzyme B) Start->EnzymePrep SubstratePrep Prepare Substrate Solution (Ac-IETD-AFC or Ac-IEPD-AFC) Start->SubstratePrep AssaySetup Assay Setup in 96-well Plate: Inhibitor + Enzyme InhibitorPrep->AssaySetup EnzymePrep->AssaySetup ReactionStart Initiate Reaction: Add Substrate SubstratePrep->ReactionStart Incubation Pre-incubation (e.g., 10-15 min at 37°C) AssaySetup->Incubation Incubation->ReactionStart Measurement Kinetic Measurement of Fluorescence ReactionStart->Measurement DataAnalysis Data Analysis: Calculate Reaction Rates Measurement->DataAnalysis IC50_Ki Determine IC50 / Ki Values DataAnalysis->IC50_Ki

Figure 3. General Workflow for In Vitro Inhibition Assay.

Conclusion

The data presented in this guide demonstrate that while this compound is a potent inhibitor of caspase-8, it also exhibits inhibitory activity against granzyme B, albeit at a higher concentration. The IC50 values for caspase-8 are in the sub-micromolar range (0.35-0.46 µM), whereas the Ki for granzyme B is 1.5 µM. This approximate 3- to 4-fold lower potency against granzyme B is a critical consideration for researchers studying apoptotic pathways where both enzymes may be active. When interpreting experimental results using this compound, it is essential to consider its potential off-target effects on granzyme B, particularly at higher concentrations. The provided experimental protocols offer a framework for independently verifying these inhibitory activities in specific experimental settings.

References

Evaluating the Efficacy of Z-IETD-fmk in Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the efficacy and mechanism of action of specific inhibitors is paramount. This guide provides a comprehensive comparison of Z-IETD-fmk, a selective caspase-8 inhibitor, and its performance in various cancer cell lines. We present supporting experimental data, detailed protocols for key assays, and visualizations of the relevant signaling pathways to facilitate a deeper understanding of its potential therapeutic applications.

This compound: A Potent Inhibitor of Apoptosis Initiation

This compound is a cell-permeable tetrapeptide inhibitor that specifically targets caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. By irreversibly binding to the active site of caspase-8, this compound effectively blocks the downstream signaling cascade that leads to programmed cell death. Its utility extends beyond apoptosis research, as caspase-8 inhibition has been shown to play a role in other cellular processes, such as necroptosis.

Comparative Efficacy of this compound

The efficacy of this compound can be evaluated through various quantitative measures, including its half-maximal inhibitory concentration (IC50) in enzymatic assays and its effective concentration for inhibiting apoptosis in cell-based assays.

In Vitro Enzymatic Inhibition of Caspase-8

The following table summarizes the IC50 values of this compound and other caspase inhibitors against purified caspase-8 enzyme. This data provides a direct comparison of their intrinsic inhibitory potency.

InhibitorTarget CaspaseIC50 (nM)
This compound Caspase-8350
Ac-LESD-CMKCaspase-850
zLEHD-FMKCaspase-870

Data sourced from in vitro enzymatic assays.

Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeApoptosis InducerThis compound ConcentrationObserved Effect
JurkatT-cell LeukemiaAnti-Fas antibody40 µMReduced apoptosis from 94% to 19%
JurkatT-cell LeukemiaCamptothecin20 µMReduced apoptosis by ~42%
HCT-116Colon CarcinomaFisetin20 µMMitigated fisetin-induced apoptosis
HCT-116Colon CarcinomaTRAIL20 µMProtected cells from TRAIL-induced apoptosis
SW480Colorectal AdenocarcinomaTRAIL20 µMProtected cells from TRAIL-induced apoptosis
KYSE30Esophageal Squamous Cell CarcinomaRabdocoestin B20 µMInhibited Rabdocoestin B-induced apoptosis[1]
KYSE450Esophageal Squamous Cell CarcinomaRabdocoestin B20 µMInhibited Rabdocoestin B-induced apoptosis[1]
MRK-nu-1Breast CancerSodium Butyrate10 µMBlocked the formation of caspase-3 active forms[2]
HL-60Promyelocytic Leukemia23-HUA50 µMCompletely blocked DNA fragmentation[3]
MG63OsteosarcomaMSP-410 µMPartially reversed MSP-4-induced cytotoxicity[3]
HepG2Hepatocellular CarcinomaProton Pump InhibitorsNot specifiedAccelerated PPI-induced cell death[3]

Experimental Protocols

To ensure reproducibility and aid in experimental design, detailed methodologies for key experiments are provided below.

Annexin V Apoptosis Assay Using Flow Cytometry

This protocol outlines the steps for quantifying apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining.[4][5][6]

Materials:

  • Cancer cell line of interest

  • This compound (reconstituted in DMSO)[7]

  • Apoptosis-inducing agent (e.g., TRAIL, Fas ligand, chemotherapy drug)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed the cancer cells in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.

    • Allow cells to adhere and grow overnight.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 20 µM) for 1-2 hours.[1]

    • Induce apoptosis by adding the specific inducing agent. Include appropriate controls: untreated cells, cells treated with the inducer alone, and cells treated with this compound alone.

    • Incubate for the desired period to allow for apoptosis to occur.

  • Cell Harvesting and Washing:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.

    • Collect the cells by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cells twice with cold PBS to remove any residual media and treatment agents.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate compensation controls for FITC and PI.

    • Gate the cell populations to distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways in which this compound plays a crucial role.

Extrinsic Apoptosis Pathway

Extrinsic_Apoptosis_Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α, TRAIL) Death_Receptor Death Receptor (e.g., Fas, TNFR1, DR4/5) Death_Ligand->Death_Receptor Binds to DISC Death-Inducing Signaling Complex (DISC) Death_Receptor->DISC Recruits Procaspase8 Pro-caspase-8 DISC->Procaspase8 Recruits & Dimerizes Caspase8 Active Caspase-8 Procaspase8->Caspase8 Autocatalytic Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves & Activates ZIETDfmk This compound ZIETDfmk->Caspase8 Inhibits Caspase3 Active Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Extrinsic apoptosis pathway initiated by death receptor ligation.

Necroptosis Pathway

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds to Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Forms RIPK1 RIPK1 Complex_I->RIPK1 Contains Caspase8_Inhibition Caspase-8 Inhibition (e.g., by this compound) Complex_IIb Necrosome (RIPK1, RIPK3) Caspase8_Inhibition->Complex_IIb Promotes formation of Complex_IIb->RIPK1 RIPK3 RIPK3 Complex_IIb->RIPK3 RIPK1->RIPK3 Phosphorylates & Activates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL Phosphorylated MLKL (Oligomerizes) MLKL->pMLKL Necroptosis Necroptosis (Plasma Membrane Rupture) pMLKL->Necroptosis Induces

Caption: Necroptosis pathway induced by TNF-α upon caspase-8 inhibition.

Conclusion

This compound is a valuable tool for studying and manipulating the extrinsic apoptosis pathway. Its efficacy as a caspase-8 inhibitor has been demonstrated in both enzymatic and cell-based assays across a variety of cancer cell lines. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at exploring the therapeutic potential of targeting caspase-8 in cancer. Further research is warranted to establish a comprehensive profile of its IC50 values in a broader range of cancer cell types and to explore its in vivo efficacy and potential for combination therapies.

References

A head-to-head comparison of Z-IETD-fmk and other IETD-based inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Z-IETD-fmk, a widely used caspase-8 inhibitor, with other inhibitors based on the IETD (Ile-Glu-Thr-Asp) tetrapeptide sequence. The information presented is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.

Introduction to IETD-Based Caspase-8 Inhibitors

Caspase-8 is a critical initiator caspase in the extrinsic apoptosis pathway. Its selective inhibition is a valuable tool for studying the mechanisms of programmed cell death and for developing potential therapeutics for diseases involving aberrant apoptosis. IETD-based inhibitors are designed to mimic the natural substrate recognition sequence of caspase-8, thereby blocking its proteolytic activity.

This compound (benzyloxycarbonyl-Ile-Glu-Thr-Asp-fluoromethylketone) is a potent and irreversible inhibitor of caspase-8. The fluoromethylketone (fmk) moiety forms a covalent bond with the active site cysteine of the caspase, leading to permanent inactivation.[1] Modifications to the IETD peptide sequence and the attached chemical group can alter the inhibitor's potency, selectivity, permeability, and reversibility.

Quantitative Performance Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other relevant caspase inhibitors. Lower IC50 values indicate higher potency.

InhibitorTarget CaspaseOther Caspases Inhibited (IC50)IC50 (nM)ReversibilityKey Features
This compound Caspase-8Caspase-10 (5760 nM), Caspase-9 (3700 nM), Granzyme B[2][3]350[2]IrreversibleCell-permeable, O-methylated for enhanced stability.[1]
Ac-IETD-CHO Caspase-8Not specifiedNot specifiedReversibleAldehyde-based reversible inhibitor.
Ac-LESD-CMK Caspase-8Caspase-10 (520 nM)[2]50[2]IrreversibleMore potent than this compound for Caspase-8.
z-LEHD-FMK Caspase-9Caspase-8 (700 pM), Caspase-10 (3590 nM)[2]1500[2]IrreversiblePrimarily a Caspase-9 inhibitor with high affinity for Caspase-8.
Q-VD-OPh Pan-caspaseCaspases 1, 3, 8, 9[4]25-400[4]IrreversibleBroad-spectrum caspase inhibitor.

Signaling Pathway and Mechanism of Action

Caspase-8 is activated downstream of death receptor stimulation, such as the Fas receptor. Upon ligand binding, the receptor trimerizes and recruits the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8 molecules, bringing them into close proximity and facilitating their dimerization and auto-activation. Activated caspase-8 then initiates the executioner caspase cascade, leading to apoptosis. IETD-based inhibitors act by binding to the active site of caspase-8, preventing it from cleaving its downstream substrates.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Fas Ligand Fas Ligand Fas Receptor Fas Receptor Fas Ligand->Fas Receptor Binding & Trimerization FADD FADD Fas Receptor->FADD Recruitment Pro-caspase-8 Pro-caspase-8 FADD->Pro-caspase-8 Recruitment Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Dimerization & Auto-activation Executioner Caspases Executioner Caspases Active Caspase-8->Executioner Caspases Activation This compound This compound This compound->Active Caspase-8 Irreversible Inhibition Apoptosis Apoptosis Executioner Caspases->Apoptosis Cellular Dismantling G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis A Seed cells (e.g., Jurkat) in a 96-well plate D Pre-incubate cells with inhibitors for 1 hour A->D B Prepare serial dilutions of IETD-based inhibitors (this compound, Ac-IETD-CHO, etc.) B->D C Prepare apoptosis-inducing agent (e.g., Fas Ligand) E Induce apoptosis with Fas Ligand C->E D->E F Incubate for a defined period (e.g., 4-6 hours) E->F G Measure Caspase-8 activity using a luminescent or fluorometric assay F->G H Assess apoptosis by Annexin V/PI staining and flow cytometry F->H I Analyze and compare the inhibitory effects G->I H->I

References

Safety Operating Guide

Navigating the Safe Disposal of Z-IETD-fmk: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step information for the safe disposal of Z-IETD-fmk, a caspase-8 inhibitor frequently used in apoptosis research.

This compound, a cell-permeable and irreversible inhibitor of caspase-8, is a peptide derivative typically dissolved in dimethyl sulfoxide (DMSO).[1][2][3] Understanding the properties of both the peptide and the solvent is crucial for its safe handling and disposal. While specific institutional and local regulations must always be the final authority, the following procedures outline the best practices for managing this compound waste.

Prioritizing Safety: Initial Handling and Storage

Before disposal, proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of research. This compound is typically supplied in a lyophilized form and reconstituted in DMSO.[1][2]

Storage of Stock Solutions:

  • Store the lyophilized powder at -20°C.[1][2]

  • Once reconstituted in DMSO, the solution should also be stored at -20°C, where it is stable for up to six months.[1]

  • To prevent degradation, it is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.[2]

Step-by-Step Disposal Procedures for this compound

The disposal of this compound, particularly when in a DMSO solution, must be handled as chemical waste. DMSO can facilitate the absorption of other chemicals through the skin, making it imperative to handle solutions containing it with care.[4]

1. Waste Segregation and Collection:

  • Do not dispose of this compound or its solutions down the drain.

  • All waste containing this compound, including unused stock solutions, cell culture media containing the inhibitor, and contaminated labware (e.g., pipette tips, tubes), should be collected as hazardous chemical waste.

  • Use a designated, properly labeled, and leak-proof waste container that is compatible with DMSO.

2. Labeling of Waste Containers:

  • Clearly label the waste container with "Hazardous Waste" and list all contents, including "this compound" and "Dimethyl Sulfoxide (DMSO)."

  • Include the approximate concentrations and volumes of each component.

3. Disposal of Empty Containers:

  • Empty vials that originally contained this compound should be triple-rinsed with a suitable solvent, such as ethanol or water.

  • The rinsate should be collected and disposed of as hazardous chemical waste.

  • After triple-rinsing, the defaced, empty container can typically be disposed of in the regular laboratory glass waste, but confirm this with your institution's specific guidelines.[5]

4. Consultation with Institutional Safety Office:

  • Before initiating any disposal procedure, it is mandatory to consult your institution's Environmental Health and Safety (EHS) office or equivalent department. They will provide specific guidelines and procedures that comply with local, state, and federal regulations.

  • The EHS office can also provide the appropriate waste containers and arrange for waste pickup.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information related to the handling of this compound.

ParameterValueSource
Molecular Weight654.7 g/mol [1]
Typical SolventDimethyl Sulfoxide (DMSO)[1][2]
Recommended Storage Temperature-20°C[1][2]
Reconstituted Solution StabilityUp to 6 months at -20°C[1]
Typical Working Concentration10-100 µM[1]

Experimental Workflow for this compound Application and Waste Generation

The following diagram illustrates a typical experimental workflow involving this compound, from preparation to the generation of waste that requires proper disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_waste Waste Generation & Disposal reconstitution Reconstitute Lyophilized This compound in DMSO dilution Prepare Working Solution in Media reconstitution->dilution Creates stock solution cell_treatment Treat Cells with This compound dilution->cell_treatment Used for treatment incubation Incubate Cells cell_treatment->incubation collect_waste Collect Contaminated Media and Labware cell_treatment->collect_waste Generates waste analysis Analyze Apoptosis incubation->analysis waste_container Segregate into Labeled Hazardous Waste Container collect_waste->waste_container ehs_pickup Arrange for EHS Waste Pickup waste_container->ehs_pickup Follow institutional protocol

Diagram of the experimental workflow for this compound from preparation to disposal.

Logical Relationship of Disposal Steps

This diagram outlines the decision-making process for the proper disposal of this compound and related materials.

disposal_logic start This compound Waste Generated is_liquid Is the waste liquid (e.g., unused solution, media)? start->is_liquid is_solid Is the waste solid (e.g., contaminated tips, plates)? is_liquid->is_solid No liquid_waste Collect in a labeled, sealed hazardous liquid waste container. is_liquid->liquid_waste Yes is_empty_container Is it an empty stock vial? is_solid->is_empty_container No solid_waste Collect in a labeled hazardous solid waste container. is_solid->solid_waste Yes triple_rinse Triple-rinse with appropriate solvent. is_empty_container->triple_rinse Yes contact_ehs Contact EHS for waste pickup and final disposal. is_empty_container->contact_ehs No liquid_waste->contact_ehs solid_waste->contact_ehs rinsate_waste Collect rinsate as hazardous liquid waste. triple_rinse->rinsate_waste dispose_container Dispose of defaced container per institutional guidelines. triple_rinse->dispose_container rinsate_waste->liquid_waste

Decision tree for the proper disposal of this compound waste materials.

By adhering to these guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-IETD-fmk

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Z-IETD-fmk, a potent and selective cell-permeable inhibitor of caspase-8. Adherence to these procedural steps will minimize risk and ensure the integrity of your experiments.

This compound is a powerful tool for studying apoptosis and other cellular processes.[1][2] As it is typically dissolved and used in Dimethyl Sulfoxide (DMSO), a solvent known for its ability to penetrate the skin, careful handling is crucial to prevent unintended exposure to the inhibitor.[3]

Essential Safety and Handling Operations

A systematic approach to handling this compound, from receipt to disposal, is critical. The following operational plan outlines the necessary personal protective equipment (PPE) and procedures for each stage.

Personal Protective Equipment (PPE) Requirements

Due to its formulation in DMSO, which facilitates skin absorption, the following PPE is mandatory at all stages of handling:

  • Gloves: Chemical-resistant gloves are required. Butyl or neoprene gloves are recommended over standard nitrile gloves for prolonged contact with DMSO.[3][4] Always inspect gloves for integrity before use and change them immediately if contaminated.

  • Eye Protection: Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard are essential to protect against splashes.[5]

  • Lab Coat: A buttoned, long-sleeved lab coat should be worn to protect skin and clothing.

  • Ventilation: All handling of this compound, especially the preparation of stock solutions, should be conducted in a certified chemical fume hood to minimize inhalation of any aerosols or vapors.[3]

Operational Plan: From Receipt to Disposal
  • Receiving and Storage:

    • Upon receipt, inspect the vial for any damage or leaks.

    • This compound is typically supplied as a lyophilized solid or a translucent film.[6]

    • Store the unopened product at -20°C for long-term stability.[6]

  • Preparation of Stock Solution (in a chemical fume hood):

    • Don all required PPE.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the lyophilized powder in high-purity DMSO to the desired stock concentration (e.g., 10 mM).[6] For example, to make a 10 mM stock solution, dissolve 1.0 mg of this compound (MW: 654.7 g/mol ) in 152.7 µL of DMSO.[6]

    • Cap the vial tightly and vortex gently to ensure complete dissolution.

    • The reconstituted inhibitor can be stored in small aliquots at -20°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.[6]

  • Preparation of Working Solution and Cell Treatment:

    • Thaw an aliquot of the stock solution.

    • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-20 µM).[8] It is crucial to titrate the inhibitor to determine the optimal concentration for your specific experimental system.[6]

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.2%, as higher concentrations can be toxic to cells.[6]

    • Add the working solution to your cell cultures as per your experimental design.

  • Spill Management:

    • In case of a spill, immediately alert others in the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the contaminated absorbent material in a sealed, labeled container for proper disposal.

    • Clean the spill area with a suitable detergent and water.

  • Disposal:

    • All waste materials, including used vials, pipette tips, and contaminated gloves, should be collected in a designated hazardous waste container.

    • Liquid waste containing this compound should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound for easy reference.

PropertyValue
Synonyms Z-Ile-Glu(O-ME)-Thr-Asp(O-Me) fluoromethyl ketone
CAS Number 210344-98-2
Molecular Formula C₃₀H₄₃FN₄O₁₁
Molecular Weight 654.7 g/mol
Purity ≥95% (UHPLC)
Solubility Soluble in DMSO (e.g., 100 mg/mL or ~153 mM)
Working Concentration 1-20 µM for cell culture assays
Storage Temperature -20°C
Reconstituted Stability Stable for up to 6 months at -20°C

Experimental Protocols

Detailed Protocol for Inhibition of Apoptosis in Cell Culture

This protocol provides a general framework for using this compound to inhibit caspase-8-mediated apoptosis in a cell culture model, such as Jurkat cells treated with an apoptosis-inducing agent (e.g., anti-Fas antibody or camptothecin).[6][9]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell line of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • Apoptosis-inducing agent (e.g., camptothecin)

  • Phosphate-buffered saline (PBS)

  • Apoptosis detection kit (e.g., Annexin V staining kit)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere or recover overnight.

  • Pre-incubation with Inhibitor:

    • Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 20 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.2%).

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Pre-incubate the cells for 30 minutes to 1 hour at 37°C in a CO₂ incubator to allow for cell permeability and target engagement.[6]

  • Induction of Apoptosis:

    • Add the apoptosis-inducing agent (e.g., 4 µM camptothecin) to the wells, except for the untreated control wells.[6]

    • Incubate for the time required to induce apoptosis (e.g., 3-5.5 hours).[6][9]

  • Apoptosis Detection:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold PBS.

    • Stain the cells for apoptosis markers according to the manufacturer's protocol of your chosen apoptosis detection kit (e.g., Annexin V-PE).[6][9]

  • Data Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of apoptotic cells in each condition. Effective inhibition by this compound will result in a significant reduction in the apoptotic cell population compared to the cells treated with the inducing agent and vehicle control.[6]

Visualizing Workflows and Pathways

To further clarify the procedural and biological contexts of this compound usage, the following diagrams illustrate the experimental workflow and the inhibitor's mechanism of action.

G cluster_prep Preparation cluster_exp Experiment cluster_dispose Disposal receive Receive & Inspect This compound store Store at -20°C receive->store reconstitute Reconstitute in DMSO (in Fume Hood) store->reconstitute aliquot Aliquot & Store Stock at -20°C reconstitute->aliquot prepare_working Prepare Working Solution in Culture Medium aliquot->prepare_working pre_incubate Pre-incubate Cells with Inhibitor prepare_working->pre_incubate induce_apoptosis Induce Apoptosis pre_incubate->induce_apoptosis assay Harvest & Assay (e.g., Flow Cytometry) induce_apoptosis->assay collect_waste Collect Contaminated Solid & Liquid Waste assay->collect_waste dispose Dispose as Hazardous Waste (per EHS Guidelines) collect_waste->dispose

Caption: Experimental workflow for handling this compound.

G cluster_pathway Extrinsic Apoptosis Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 recruits caspase8 Active Caspase-8 procaspase8->caspase8 activates procaspase3 Pro-caspase-3 caspase8->procaspase3 activates caspase3 Active Caspase-3 (Executioner Caspase) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis z_ietd_fmk This compound z_ietd_fmk->caspase8 inhibits

Caption: this compound inhibits the extrinsic apoptosis signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-IETD-fmk
Reactant of Route 2
Reactant of Route 2
Z-IETD-fmk

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.